NBD-10007
Description
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Properties
Molecular Formula |
C20H25ClN4O3S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]-piperidin-2-ylmethyl]oxamide |
InChI |
InChI=1S/C20H25ClN4O3S/c1-12-16(9-11-26)29-20(23-12)17(15-4-2-3-10-22-15)25-19(28)18(27)24-14-7-5-13(21)6-8-14/h5-8,15,17,22,26H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
CXKXTRRHRJSSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(C2CCCCN2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl)CCO |
Origin of Product |
United States |
Foundational & Exploratory
NBD-10007: A Technical Guide to its Mechanism of Action as an HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-10007 is a small-molecule compound that has been identified as a promising inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It belongs to a class of compounds that act as CD4 mimetics, targeting the viral envelope glycoprotein (B1211001) gp120. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: CD4 Mimicry and Inhibition of HIV-1 Entry
This compound functions as a CD4 agonist, effectively mimicking the host cell's CD4 receptor, which is the primary receptor for HIV-1.[1] The virus initiates infection by binding its surface glycoprotein, gp120, to the CD4 receptor on target immune cells, primarily T-helper cells. This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which is the next critical step for viral entry.
This compound competitively inhibits the binding of gp120 to the host cell's CD4 receptor.[1] It achieves this by inserting into a highly conserved pocket on gp120 known as the Phe43 cavity.[1][2] This cavity is named after the phenylalanine residue at position 43 of the CD4 receptor, which plays a crucial role in the gp120-CD4 interaction. By occupying this critical binding site, this compound physically blocks the attachment of the virus to the host cell, thereby preventing the initial step of HIV-1 infection.
While this compound effectively blocks CD4-dependent viral entry, some studies have indicated that, like other CD4 mimetics, it can act as a CD4 agonist.[1][2] This means it can induce conformational changes in gp120 similar to those induced by CD4 binding. This agonist activity is a potential drawback, as it could theoretically enhance viral entry into cells that do not express CD4 but do express a coreceptor. This characteristic has been a point of consideration in the development of this class of inhibitors.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and related compounds from the primary literature.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| IC50 (50% Inhibitory Concentration) | MT-2 | HIV-1 IIIB (X4-tropic) | 4.2 µM | Curreli F, et al. 2014 |
| CC50 (50% Cytotoxic Concentration) | MT-2 | - | > 62 µM | Curreli F, et al. 2014 |
| Selectivity Index (SI = CC50/IC50) | MT-2 | HIV-1 IIIB (X4-tropic) | >14.8 | Calculated from data in Curreli F, et al. 2014 |
Experimental Protocols
Cell-Cell Fusion Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing the CD4 receptor and a coreceptor.
Materials:
-
Effector Cells: H9 cells chronically infected with HIV-1 IIIB (express gp120 on their surface).
-
Target Cells: MT-2 cells (express CD4 and the CXCR4 coreceptor).
-
Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Detection Reagent: A method to quantify cell fusion, such as a syncytia counting method or a reporter gene assay.
Protocol:
-
Plate target cells (MT-2) in a 96-well plate at a predetermined density.
-
Pre-incubate the target cells with various concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Add effector cells (H9/HIV-1 IIIB) to the wells containing the target cells and the compound.
-
Co-culture the cells for a period that allows for significant cell-cell fusion to occur (e.g., 24-48 hours).
-
Quantify the extent of cell fusion. This can be done by counting the number of syncytia (large, multinucleated cells formed by the fusion of multiple cells) under a microscope. Alternatively, if using a reporter gene assay, the cells are lysed, and the reporter gene product (e.g., luciferase or β-galactosidase) is measured.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of fusion inhibition against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Multi-cycle Neutralization Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication over multiple rounds of infection.
Materials:
-
Target Cells: MT-2 cells.
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).
-
Compound: this compound.
-
Culture Medium: As described above.
-
Detection Method: A method to quantify viral replication, such as a p24 antigen ELISA.
Protocol:
-
Seed MT-2 cells in a 96-well plate.
-
Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of this compound.
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral p24 antigen in the supernatant using a commercial ELISA kit. The p24 antigen is a core protein of HIV-1 and its concentration is proportional to the amount of virus.
-
The IC50 value is determined by plotting the percentage of inhibition of p24 production versus the compound concentration.
X-ray Crystallography
This technique was used to determine the three-dimensional structure of this compound in complex with the HIV-1 gp120 core protein.
Protocol Outline:
-
Protein Expression and Purification: A truncated version of the HIV-1 gp120 core protein from a specific clade (e.g., clade A/E 93TH057 with a H375S mutation to facilitate binding) is expressed in a suitable expression system (e.g., mammalian cells) and purified to high homogeneity.[3]
-
Co-crystallization: The purified gp120 core protein is mixed with an excess of this compound. This mixture is then subjected to crystallization screening using various precipitants, buffers, and temperatures to find conditions that promote the growth of well-ordered crystals.
-
Data Collection: A single crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the atoms in the crystal, and the diffraction pattern is recorded on a detector.[3]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. The known amino acid sequence of gp120 and the chemical structure of this compound are then fitted into the electron density map. The resulting model is refined to obtain a final, high-resolution three-dimensional structure.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.
Caption: HIV-1 entry mechanism and its inhibition by this compound.
Caption: Experimental workflow for the cell-cell fusion inhibition assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
NBD-10007: A Technical Guide to its Spectral Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of the NBD (nitrobenzofurazan) fluorophore, the core component of the anti-HIV-1 agent NBD-10007. While specific spectral data for this compound is not publicly available, this document summarizes the well-characterized properties of the NBD moiety, which are foundational to understanding the fluorescence-based analysis of this compound. Furthermore, it details the experimental protocols for characterizing such fluorescent compounds and illustrates the known mechanism of action of this compound as a CD4 mimetic.
Spectral Properties of the NBD Fluorophore
The spectral characteristics of the NBD fluorophore are highly sensitive to its local environment, making it a valuable tool for probing molecular interactions. The fluorescence of NBD is known to be significantly quenched in aqueous environments and enhanced in hydrophobic (nonpolar) media. This solvatochromism is a key feature to consider in experimental design and data interpretation.
| Spectral Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~467 nm | Methanol |
| Emission Maximum (λem) | ~538 nm | Methanol |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ | Not specified |
| Quantum Yield (Φ) | Environmentally dependent | Low in water, high in nonpolar solvents |
Note: The values presented are typical for the NBD fluorophore and may vary for the specific compound this compound depending on its precise chemical structure and the experimental conditions.
Experimental Protocols
Determination of Absorption and Emission Spectra
This protocol outlines the general procedure for measuring the absorption and fluorescence emission spectra of a fluorescent compound like an NBD derivative.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer
Reagents:
-
High-purity solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
The fluorescent compound of interest (e.g., this compound)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectrum Measurement:
-
Use the spectrophotometer to scan a range of wavelengths (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λabs). This will be used as the excitation wavelength for the emission scan.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.
-
Scan a range of emission wavelengths starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 480-700 nm) to capture the entire emission profile. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the λem determined in the previous step.
-
Scan a range of excitation wavelengths (e.g., 300-520 nm). The resulting spectrum should resemble the absorption spectrum.
-
Determination of Fluorescence Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is typically determined by a comparative method using a well-characterized standard.
Instrumentation:
-
Fluorometer
-
UV-Visible Spectrophotometer
Reagents:
-
Solvent (must be the same for both sample and standard)
-
Fluorescent compound (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances less than 0.1 at the excitation wavelength.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Mechanism of Action: this compound as a CD4 Mimetic
This compound is an anti-HIV-1 agent that functions as a small-molecule CD4 mimetic. It inhibits viral entry by binding to the HIV-1 envelope glycoprotein (B1211001) gp120 in a manner that mimics the natural binding of the CD4 receptor.[1]
This interaction occurs within a conserved pocket on gp120 known as the "Phe43 cavity". By occupying this site, this compound is thought to induce conformational changes in gp120 that are similar to those triggered by CD4 binding. This can lead to a non-productive state of the viral entry machinery, thus preventing the subsequent steps required for fusion of the viral and host cell membranes. The binding of this compound to gp120 has been characterized by X-ray crystallography, providing a detailed structural basis for its mechanism of action.[1]
References
An In-depth Technical Guide to NBD-10007: A CD4 Agonist and HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NBD-10007, a small molecule identified as a CD4 agonist with anti-HIV-1 activity. The document elucidates its mechanism of action, relevant signaling pathways, and experimental protocols for its evaluation, addressing the core interests of researchers and professionals in drug development and virology.
Introduction to this compound
This compound is a member of the N-phenyl-N'-piperidin-4-yl-oxalamide (NBD) series of compounds.[1][2] It functions as a CD4 mimetic, binding to the HIV-1 envelope glycoprotein (B1211001) gp120.[3][4] This interaction mimics the natural binding of the host cell's CD4 receptor, thereby acting as a CD4 agonist.[3] This agonistic action can inhibit HIV-1 entry into host cells.[3][4] It is crucial to note that while the "NBD" acronym is also commonly used for the fluorescent dye nitrobenzodiazole, This compound is not a known fluorescent compound , and therefore, data on its excitation and emission spectra are not available. The "NBD" in this compound refers to the chemical series to which it belongs.
For informational purposes, the spectral properties of the unrelated NBD (nitrobenzodiazole/nitrobenzofurazan) fluorophore are provided below.
Spectral Properties of the NBD Fluorophore (For Informational Purposes Only)
The following table summarizes the excitation and emission maxima for the common NBD fluorophore. This data does not apply to this compound.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Solvent/Condition |
| NBD (Nitrobenzofurazan) | 467 | 539 | General |
| NBD-labeled lipids | 470 | 530 | In lipid membranes |
Mechanism of Action and Signaling Pathway
This compound acts as an HIV-1 entry inhibitor by targeting the gp120 subunit of the viral envelope spike.[3][5] The entry of HIV-1 into a host T-cell is a multi-step process initiated by the binding of gp120 to the CD4 receptor on the T-cell surface.[6] This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[5] Subsequent interaction with the coreceptor leads to further conformational changes in the gp41 subunit, mediating the fusion of the viral and cellular membranes, and allowing the viral capsid to enter the cell.[5]
This compound, as a CD4 agonist, binds to gp120 in a manner that mimics CD4.[3] This can lead to premature conformational changes in the envelope glycoproteins, rendering the virus non-infectious.[7] By occupying the CD4 binding site on gp120, this compound can also directly block the attachment of the virus to CD4+ T-cells.[4]
The signaling pathway below illustrates the mechanism of HIV-1 entry and the point of intervention for this compound.
Experimental Protocols and Workflow
The evaluation of this compound as an HIV-1 entry inhibitor involves a series of in vitro assays to determine its efficacy and mechanism of action. A typical experimental workflow is outlined below.
4.1.1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
4.1.2. Pseudovirus Neutralization Assay
-
Virus Preparation: Generate HIV-1 pseudoviruses by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid.
-
Neutralization Reaction: Incubate serial dilutions of this compound with a fixed amount of pseudovirus for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to TZM-bl cells (which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) and incubate for 48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by comparing the luciferase activity in the presence of the compound to that of the virus control.
4.1.3. Cell-Cell Fusion Assay
-
Effector Cell Preparation: Co-culture HEK293T cells with a plasmid expressing the HIV-1 envelope glycoprotein and a plasmid expressing bacteriophage T7 polymerase.
-
Target Cell Preparation: Culture TZM-bl cells, which contain a luciferase gene under the control of the T7 promoter.
-
Co-culture and Treatment: Co-culture the effector and target cells in the presence of serial dilutions of this compound for 6-8 hours.
-
Luciferase Assay: Measure the luciferase activity as an indicator of cell-cell fusion.
-
Data Analysis: Determine the IC50 for the inhibition of cell-cell fusion.
Quantitative Data
The inhibitory activity of this compound and related compounds has been evaluated against various HIV-1 strains. The following table summarizes representative data.
| Compound | HIV-1 Strain | Assay Type | IC50 (µM) |
| This compound | HXB2 (X4-tropic) | Pseudovirus Neutralization | ~2.5 - 4.5 |
| NBD-09027 | HXB2 (X4-tropic) | Pseudovirus Neutralization | ~2.5 - 4.5 |
| NBD-556 | HXB2 (X4-tropic) | Cell-Cell Fusion | ~3 |
Note: IC50 values can vary depending on the specific experimental conditions and virus strains used.
Conclusion
This compound is a promising small molecule HIV-1 entry inhibitor that functions as a CD4 agonist. Its ability to bind to gp120 and interfere with the viral entry process makes it a valuable tool for research and a potential lead compound for the development of novel antiretroviral therapies. Further studies are warranted to optimize its potency, reduce potential off-target effects, and evaluate its in vivo efficacy. This technical guide provides a foundational understanding of this compound for professionals engaged in the fight against HIV/AIDS.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Escape from Human Immunodeficiency Virus Type 1 (HIV-1) Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Anti-HIV-1 Activity of NBD-10007
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-10007 is a small-molecule CD4 agonist that exhibits anti-HIV-1 activity.[1] It belongs to a series of compounds designed to mimic the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby inhibiting viral entry into host cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, intended for professionals in the fields of virology and drug development.
Chemical Structure
The definitive chemical structure of this compound is provided below, identified by its CAS number 1375736-65-4.[1]
| Identifier | Value |
| CAS Number | 1375736-65-4 |
| SMILES | O=C(C(NC(C1NCCCC1)C2=NC(C)=C(CCO)S2)=O)NC3=CC=C(C=C3)Cl[1] |
Mechanism of Action: A CD4 Mimetic Approach to HIV-1 Inhibition
This compound functions as a CD4 mimetic, a class of molecules that bind to the HIV-1 envelope glycoprotein gp120 in a manner that imitates the natural interaction with the CD4 receptor on host T-cells. This binding event is a critical first step in the viral entry process.
The binding of this compound to gp120 induces conformational changes in the glycoprotein, which are crucial for the subsequent interaction with a coreceptor (either CCR5 or CXCR4). By occupying the CD4 binding site on gp120, this compound can act as a competitive inhibitor, preventing the virus from attaching to and infecting host cells. X-ray crystallography studies have confirmed that this compound binds within the Phe43 cavity of gp120, a key pocket for CD4 interaction.
Quantitative Data: Antiviral Activity
The antiviral potency of this compound has been evaluated against a panel of HIV-1 Env-pseudotyped viruses in a single-cycle infection assay. The 50% inhibitory concentrations (IC50) are summarized in the table below.
| HIV-1 Pseudovirus Strain | Subtype | IC50 (µM) |
| HXB-2 | B | 2.5 ± 0.2 |
| SF162 | B | 3.1 ± 0.3 |
| BaL | B | 4.2 ± 0.5 |
| JR-FL | B | 3.8 ± 0.4 |
| 92UG037 | A | 5.1 ± 0.6 |
| 92TH023 | A/E | 4.5 ± 0.5 |
Data extracted from Curreli F, et al. Antimicrob Agents Chemother. 2014 Sep;58(9):5478-91.[2]
Experimental Protocols
Single-Round HIV-1 Infectivity Assay
This assay is employed to determine the inhibitory activity of compounds like this compound against HIV-1 entry.
Objective: To measure the dose-dependent inhibition of viral entry by this compound.
Methodology:
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are seeded in 96-well plates.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Incubation: The diluted compound is added to the cells and incubated for a short period.
-
Infection: A known amount of HIV-1 Env-pseudotyped virus is added to each well. These viruses are capable of a single round of infection.
-
Further Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecules in real-time.
Objective: To quantify the binding interaction between this compound and the HIV-1 gp120 glycoprotein.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant HIV-1 gp120 protein is immobilized on the surface of the sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) at various concentrations is flowed over the chip surface.
-
Binding Measurement: The binding of this compound to the immobilized gp120 is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the this compound-gp120 complex.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
Conclusion
This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mode of action as a CD4 mimetic, coupled with its demonstrated in vitro antiviral activity, provides a strong foundation for further optimization and preclinical development. The experimental protocols detailed herein are standard methodologies for the characterization of such compounds and are crucial for advancing our understanding of their therapeutic potential.
References
NBD-10007: A Targeted HIV-1 Entry Inhibitor, Not a General Tool for Lipid Membrane Studies
An in-depth review of scientific literature reveals that NBD-10007 is a highly specific CD4 agonist with documented anti-HIV-1 activity.[1] It functions as a CD4-mimetic, targeting a critical step in the entry of the HIV-1 virus into host cells. However, there is a notable lack of evidence to suggest that this compound is utilized as a general tool for broader lipid membrane studies, a role more commonly associated with molecules bearing the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore.
It appears there may be a misunderstanding regarding the application of this compound. The vast body of research related to "NBD" in the context of lipid membranes focuses on the use of the NBD group as a fluorescent probe. This small, environmentally sensitive fluorophore is chemically attached to various lipids, such as phospholipids (B1166683) (e.g., NBD-PE), cholesterol, and fatty amines, to investigate the structure, dynamics, and organization of lipid bilayers.
The Role of NBD-Labeled Lipids in Membrane Research
NBD-labeled lipids are extensively used in biophysical and cell biology studies due to the desirable fluorescence characteristics of the NBD group.[2] These fluorescent lipid analogs allow researchers to probe a variety of membrane phenomena, including:
-
Membrane Polarity and Fluidity: The fluorescence emission spectrum of the NBD group is sensitive to the polarity of its microenvironment. This property is exploited to map the polarity gradient across the lipid bilayer.
-
Lipid Trafficking and Distribution: By tracking the movement of NBD-labeled lipids, scientists can study the transport of lipids between organelles and the distribution of lipids between the two leaflets of the membrane.
-
Membrane Fusion and Fission: Assays using NBD-labeled lipids are employed to monitor the mixing of lipid molecules during events like vesicle fusion.
-
Lipid-Protein Interactions: The fluorescence properties of NBD can be altered upon interaction with membrane proteins, providing insights into these associations.
Given the clear distinction between the specific drug this compound and the versatile fluorescent probe NBD, a technical guide on the use of NBD-labeled lipids for lipid membrane studies would be a more scientifically accurate and data-rich resource. Such a guide would include:
-
Quantitative Data on NBD-Labeled Lipids: A summary of key photophysical properties, such as excitation and emission maxima, quantum yields, and fluorescence lifetimes in various lipid environments.
-
Detailed Experimental Protocols: Methodologies for preparing liposomes with NBD-labeled lipids, performing fluorescence spectroscopy and microscopy experiments, and analyzing the resulting data.
-
Visualizations of Key Concepts: Diagrams illustrating the principles of fluorescence quenching, Förster Resonance Energy Transfer (FRET), and the application of NBD probes in studying membrane dynamics.
Should you be interested in a comprehensive technical guide on the application of NBD-labeled lipids in membrane research, we can proceed with compiling and presenting the extensive information available on that topic.
References
Applications of NBD Derivatives in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoxadiazole (NBD) derivatives are a versatile class of fluorescent probes widely utilized in cell biology to investigate a multitude of cellular processes. Their relatively small size and environment-sensitive fluorescence make them invaluable tools for labeling and tracking lipids, proteins, and amines. This technical guide provides a comprehensive overview of the core applications of NBD derivatives, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate their effective implementation in research and drug development.
Core Applications of NBD Derivatives
NBD derivatives have become indispensable in cell biology due to their favorable photophysical properties. The fluorescence of the NBD group is highly sensitive to the polarity of its microenvironment, exhibiting weak fluorescence in aqueous environments and strong fluorescence in hydrophobic media.[1] This property is particularly useful for studying membrane dynamics and protein-ligand interactions.
Key applications include:
-
Fluorescent Labeling of Lipids: NBD is frequently conjugated to lipids such as cholesterol, ceramides, and phospholipids (B1166683) to study their trafficking, metabolism, and localization within cellular membranes.[2][3][4]
-
Protein and Peptide Labeling: NBD-Cl and NBD-F are reactive derivatives that readily label primary and secondary amines in proteins and peptides, enabling studies of their structure, function, and interactions.[5][6]
-
Membrane Dynamics Studies: NBD-labeled lipids are extensively used to investigate membrane fluidity, lipid domains (rafts), and the dynamics of lipid movement between leaflets of the membrane (flippase activity).[7][8]
-
Derivatization for Analytical Chemistry: NBD-Cl and NBD-F are widely used as pre- and post-column derivatization reagents in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of amines and amino acids.[5][9]
-
Apoptosis Studies: NBD-labeled phosphatidylserine (B164497) can be used to identify and discriminate between early and late apoptotic cells.[10]
Data Presentation: Photophysical Properties of NBD Derivatives
The selection of an appropriate NBD derivative is critical for successful experimental outcomes. The following table summarizes the key photophysical properties of commonly used NBD derivatives.
| NBD Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Environment |
| NBD-NHMe | - | - | 0.04 | - | Water |
| NBD-NMe2 | - | - | 0.008 | - | Water |
| NBD-PE | 463 | 536 | - | - | - |
| NBD-cholesterol | - | - | - | - | Membranes |
| NBD-C6-Ceramide | 466 | 536 | - | - | - |
| NBD-X | 466 | 535 | - | - | Methanol (B129727) |
| NBD-F | 470 | 530 | - | - | - |
| NBD-Cl adducts | 464 | 512 | - | - | Aqueous solutions |
Experimental Protocols
Labeling of the Golgi Apparatus with NBD C6-Ceramide
This protocol describes the staining of the Golgi apparatus in living cells using a fluorescent ceramide analog.
Materials:
-
NBD C6-Ceramide
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ethanol
-
Cells grown on glass coverslips
Procedure:
-
Preparation of NBD C6-Ceramide-BSA Complex:
-
Prepare a 1 mM stock solution of NBD C6-Ceramide in ethanol.
-
In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL) while vortexing to create a 5 µM NBD C6-Ceramide-BSA complex.[11]
-
-
Cell Labeling:
-
Wash the cells grown on coverslips twice with HBSS.
-
Incubate the cells with the NBD C6-Ceramide-BSA complex in HBSS for 30 minutes at 4°C.[11]
-
Wash the cells three times with cold HBSS to remove the labeling solution.
-
Add fresh, pre-warmed complete cell culture medium to the cells and incubate for 30 minutes at 37°C to allow for transport to the Golgi.[11]
-
-
Imaging:
-
Wash the cells with fresh medium.
-
Mount the coverslip on a microscope slide.
-
Visualize the fluorescently labeled Golgi apparatus using a fluorescence microscope with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[1]
-
Analysis of Sphingolipid Metabolism using NBD C6-Ceramide and HPLC
This protocol outlines a method to study the metabolic fate of ceramide by tracking the conversion of NBD C6-Ceramide to its fluorescent metabolites.[2][3]
Materials:
-
NBD C6-Ceramide
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (B151607)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Incubate the cells with medium containing NBD C6-Ceramide (typically 1-5 µM) for a specified time (e.g., 1-4 hours) at 37°C.[2]
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and pellet them by centrifugation.
-
Extract the lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
-
HPLC Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for HPLC injection (e.g., methanol/chloroform).
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Separate the fluorescent lipid species using an appropriate gradient of mobile phases.
-
Detect the NBD-labeled lipids using a fluorescence detector set to the excitation and emission maxima of NBD.
-
Quantify the peaks corresponding to NBD C6-Ceramide and its metabolites (e.g., NBD-sphingomyelin, NBD-glucosylceramide).[3]
-
References
- 1. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ceramide Signaling Pathway [m.antpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to NBD-Based Fluorophores as Environmental Sensors
For Researchers, Scientists, and Drug Development Professionals
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore and its derivatives have emerged as versatile tools in the development of fluorescent probes for a wide array of analytes. Their intrinsic sensitivity to the local environment, coupled with their reactivity towards specific functional groups, makes them ideal candidates for the design of chemosensors for environmental monitoring. This technical guide provides an in-depth overview of the core principles, applications, and experimental considerations for utilizing NBD-based probes in the detection of environmental pollutants. While the specific compound NBD-10007 is identified as a CD4 agonist with anti-HIV-1 activity, the broader class of NBD-containing molecules offers significant potential in environmental sensing.
The fluorescence of NBD compounds is highly dependent on the surrounding medium; they are typically non-fluorescent in aqueous environments and exhibit strong fluorescence in hydrophobic media. This solvatochromic behavior is a key principle behind their use as sensors. Furthermore, the strong electron-withdrawing nature of the nitro group in the NBD scaffold makes the 4-position susceptible to nucleophilic aromatic substitution, a reaction mechanism frequently exploited in probe design.
Core Sensing Mechanisms
NBD-based environmental sensors primarily operate through two key mechanisms:
-
Intramolecular Charge Transfer (ICT): The NBD core consists of an electron-donating group and a strong electron-withdrawing nitro group. Upon excitation, a charge transfer occurs, and the resulting fluorescence is highly sensitive to the polarity of the microenvironment. Binding of an analyte can alter this microenvironment, leading to a detectable change in fluorescence intensity or wavelength.
-
Photoinduced Electron Transfer (PET): In some probe designs, the NBD fluorophore is linked to a recognition moiety that can act as a PET quencher. In the "off" state, the fluorescence of the NBD is quenched. Upon binding of the target analyte to the recognition site, the PET process is inhibited, leading to a "turn-on" of fluorescence.
Applications in Environmental Sensing
The versatility of the NBD scaffold has led to the development of probes for various environmental pollutants, most notably heavy metal ions and reactive sulfur species.
Detection of Heavy Metal Ions
Heavy metal contamination of water sources poses a significant threat to environmental and human health. NBD-based fluorescent probes offer a sensitive and selective means for their detection.
A notable example is the development of NBD-based sensors for mercury (Hg²⁺). These probes are often designed with a specific chelating agent that selectively binds to Hg²⁺. This binding event perturbs the electronic properties of the NBD fluorophore, resulting in a distinct change in its fluorescence signal. Similarly, NBD-derived chemosensors have been successfully employed for the detection of copper (Cu²⁺) ions.[1]
Table 1: Performance of NBD-Based Probes for Heavy Metal Ion Detection
| Analyte | Probe Name/Type | Limit of Detection (LOD) | Solvent System | Reference |
| Hg²⁺ | NBD-MPA | 0.8 nM | ACN/HEPES buffer | [2] |
| Cu²⁺ | NBD-derived turn-on probe | Not Specified | MeCN– H₂O | [1] |
Detection of Hydrogen Sulfide (B99878) (H₂S)
Hydrogen sulfide is a toxic gas and an important environmental analyte. NBD-based probes have been designed to react specifically with H₂S, leading to a colorimetric or fluorescent response.[3] The sensing mechanism often involves the thiolysis of an NBD ether or amine by H₂S, which releases a highly fluorescent NBD-thiol derivative.[3][4]
Table 2: Performance of NBD-Based Probes for Hydrogen Sulfide Detection
| Probe Name/Type | Limit of Detection (LOD) | Fluorescence Enhancement | Response Time | Reference |
| NBD Ether-based Probe 1 | Not Specified | >1000-fold | Not Specified | [3] |
| NBD Ether of 7-hydroxycoumarin | 0.12 µM | Not Specified | ~2 minutes | [4] |
| Fluorescein-NBD probe 7 | Not Specified | 65-fold | Not Specified | [4] |
Experimental Protocols
The following provides a generalized methodology for the use of NBD-based fluorescent probes for the detection of environmental analytes. Specific protocols will vary depending on the probe and the target analyte.
General Protocol for Fluorescence-Based Detection
-
Probe Preparation: Dissolve the NBD-based fluorescent probe in an appropriate organic solvent (e.g., DMSO, acetonitrile) to create a stock solution.
-
Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS, HEPES) to the final working concentration. The choice of buffer and pH is critical and should be optimized for the specific probe and analyte.
-
Sample Preparation: Prepare the environmental sample (e.g., water sample, soil extract) by filtering or other appropriate means to remove particulate matter.
-
Fluorescence Measurement:
-
To a cuvette containing the probe working solution, add a known volume of the prepared environmental sample.
-
Mix thoroughly and allow for an appropriate incubation time for the reaction between the probe and the analyte to occur.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a spectrofluorometer.
-
-
Quantification: Generate a calibration curve by measuring the fluorescence response of the probe to a series of standard solutions of the target analyte. The concentration of the analyte in the environmental sample can then be determined by interpolating its fluorescence reading on the calibration curve.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts in the application of NBD-based environmental sensors.
Caption: Reaction pathway for H₂S detection using an NBD-ether probe.
Caption: General experimental workflow for analyte detection.
Caption: Core components of a typical NBD-based fluorescent probe.
References
- 1. A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of NBD Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction: The nitrobenzoxadiazole (NBD) scaffold is a versatile chemical entity with significant applications in biomedical research and drug development. Renowned for its environmentally sensitive fluorescence, the NBD moiety is a cornerstone in the design of fluorescent probes for biomolecular sensing and cellular imaging. Beyond its utility as a reporter group, NBD-containing compounds have emerged as potent modulators of critical biological pathways, demonstrating therapeutic potential in oncology, immunology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the safety, handling, and diverse applications of NBD compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Section 1: Safety and Handling of NBD Compounds
Proper handling and safety precautions are paramount when working with any chemical substance. While the toxicity of NBD compounds can vary depending on the specific derivative, a general understanding of their reactivity and potential hazards is crucial.
General Safety Precautions
The most common NBD starting material, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is an irritant and should be handled with care.[1] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye irritation.[1]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[1]
-
Body Protection: A laboratory coat is essential to protect from splashes and spills.[1]
Engineering Controls:
-
Work with NBD compounds, especially volatile or powdered forms, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower should be readily accessible.[1]
Storage and Stability
NBD compounds should be stored in tightly sealed containers in a cool, dry, and dark place, away from strong oxidizing agents.[1] Many NBD derivatives are light-sensitive and can degrade over time, leading to a decrease in fluorescence or reactivity.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention immediately.[1]
Section 2: Physicochemical and Biological Properties of NBD Compounds
The utility of NBD compounds stems from their unique chemical and photophysical properties, as well as their diverse biological activities.
Reactivity Profile
The core of NBD's reactivity lies in the electrophilic nature of the carbon atom at the 4-position of the benzoxadiazole ring, which is activated by the strong electron-withdrawing nitro group.[2] This facilitates nucleophilic aromatic substitution (SNAr) reactions, most notably with primary and secondary amines and thiols.[2][3] This reaction is the foundation for their widespread use as labeling agents. NBD-F (4-fluoro-7-nitrobenzofurazan) is significantly more reactive than NBD-Cl.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of representative NBD compounds.
Table 1: Fluorescence Properties of Selected NBD Derivatives
| Compound | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| NBD-amine adducts | Aqueous solution | ~464 | ~512 | - | [4] |
| NBD-NMe₂ | Water | - | - | 0.008 | [2] |
| NBD-NHMe | Water | - | - | 0.04 | [2] |
| NBD-Pen | - | - | - | - | [5] |
| NBD-X PE | - | 465 | 535 | - | [5] |
| NBSD analog | - | 510 | 606 | 0.2 | [6] |
Table 2: Cytotoxicity of Selected NBD Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NBD-2a-d | MCF-7 | Breast Cancer | Not specified, but showed cytotoxicity | [7] |
| Plumbagin | A431 (cisplatin-resistant) | Cervix Squamous Carcinoma | 3.5 | [8] |
| Plumbagin | C13 (cisplatin-resistant) | Ovarian Carcinoma | 5.4 | [8] |
| KHF16 | MCF7 | Breast Cancer | 5.6 | [9] |
| KHF16 | MDA-MB-231 | Breast Cancer | 6.8 | [9] |
| KHF16 | MDA-MB-468 | Breast Cancer | 9.2 | [9] |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 | [10] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 | [10] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [10] |
| Compound 2 | HTB-26 | Breast Cancer | 10-50 | [10] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | [10] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [10] |
Table 3: Antiviral Activity of NBD-based HIV-1 Entry Inhibitors
| Compound | Assay | IC₅₀ (µM) | Reference |
| NBD-556 | Cell-cell fusion | ~2.5-4.5 | [5] |
| NBD-09027 | Cell-cell fusion | ~2.5-4.5 | [5] |
| NBD-11008 | Cell-cell fusion | ~2.5-4.5 | [5] |
| NBD-14204 | HIV-1 clinical isolates | 0.24-0.9 | [11] |
Section 3: Key Experimental Protocols
This section provides detailed methodologies for common applications of NBD compounds in research settings.
Protocol for Fluorescent Labeling of Proteins with NBD-Cl
This protocol describes the selective labeling of the N-terminal α-amino group of a protein.
Materials:
-
Purified protein with an unacetylated N-terminus
-
NBD-Cl (4-chloro-7-nitrobenzofurazan)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 mM HEPES buffer, pH 7.5
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of NBD-Cl in DMSO.
-
Dilute the protein to a final concentration of 6 µM in 50 mM HEPES buffer (pH 7.5).
-
Add the NBD-Cl stock solution to the protein solution to a final concentration of 0.5 mM.
-
Incubate the reaction mixture at 4°C. Monitor the reaction progress by measuring the fluorescence increase (Excitation: ~470 nm, Emission: ~520 nm).
-
Once the reaction is complete, remove the unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with the desired buffer.
-
The labeled protein is now ready for downstream applications.
Note: The optimal pH for selective N-terminal labeling is around neutral pH. At higher pH values, labeling of lysine (B10760008) residues may occur.[12][13]
Protocol for Cellular Uptake Assay using NBD-labeled Lipids
This protocol outlines a method to visualize and quantify the internalization of NBD-labeled lipids in mammalian cells using confocal microscopy.[14][15][16]
Materials:
-
Adherent mammalian cells
-
Cell culture medium
-
NBD-labeled lipid (e.g., NBD-phosphatidylcholine)
-
Confocal microscope
Procedure:
-
Cell Preparation: Seed mammalian cells on glass-bottom dishes and culture until they reach the desired confluency.
-
NBD-lipid Preparation: Prepare a stock solution of the NBD-labeled lipid in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.
-
Cell Labeling: Remove the culture medium from the cells and wash with a suitable buffer. Add the NBD-lipid containing medium to the cells and incubate for the desired time at the appropriate temperature (e.g., 37°C).
-
Imaging: After incubation, wash the cells to remove excess NBD-lipid. Acquire images using a confocal microscope with appropriate filter sets for NBD fluorescence (Excitation: ~460 nm, Emission: ~535 nm).
-
Data Analysis: Quantify the internalized fluorescence using image analysis software.
Section 4: NBD Compounds in Modulating Signaling Pathways
Certain NBD derivatives have been specifically designed to interact with and modulate key cellular signaling pathways, demonstrating their potential as therapeutic agents.
Inhibition of the NF-κB Pathway by NBD Peptides
The transcription factor NF-κB is a central regulator of inflammation, immunity, and cell survival.[17] Its activation is controlled by the IκB kinase (IKK) complex, which consists of catalytic subunits (IKKα and IKKβ) and a regulatory subunit, NEMO (NF-κB essential modifier).[18][19] A short peptide derived from the NEMO-binding domain (NBD) of IKKβ can disrupt the interaction between NEMO and the IKK complex, thereby inhibiting cytokine-induced NF-κB activation.[18][19][20]
NBD Compounds as HIV-1 Entry Inhibitors
A class of small-molecule NBD compounds, such as NBD-556, has been identified as potent inhibitors of HIV-1 entry.[21][22] These compounds act as CD4 mimetics, binding to a conserved cavity on the viral envelope glycoprotein (B1211001) gp120, known as the Phe43 cavity.[23][24] This binding event prevents the interaction of gp120 with the host cell's CD4 receptor, a critical first step in viral entry.[5][21]
Section 5: Conclusion
NBD compounds represent a powerful and versatile class of molecules with broad applications in research and development. Their unique fluorescent properties make them indispensable tools for probing complex biological systems, while their ability to modulate key signaling pathways has opened new avenues for therapeutic intervention. A thorough understanding of their safety, handling, and multifaceted biological activities is essential for harnessing their full potential. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with these remarkable compounds.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. interchim.fr [interchim.fr]
- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NEMO-binding domain peptide inhibition of inflammatory signal-induced NF-κB activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective inhibition of NF-kappaB activation by a peptide that blocks the interaction of NEMO with the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]
- 20. Use of cell permeable NBD peptides for suppression of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
NBD-10007: A Technical Overview of a Novel CD4-Mimetic HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-10007 is a small-molecule compound identified as a potential anti-HIV-1 agent that functions as a CD4 agonist. It belongs to a series of compounds designed to mimic the interaction of the human CD4 receptor with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby inhibiting viral entry into host cells. This document provides a technical summary of the discovery, mechanism of action, and available preclinical data for this compound, based on publicly accessible research. It is important to note that detailed experimental protocols and comprehensive quantitative data are limited in the public domain, with most information stemming from a key study by Curreli et al. (2014).
Discovery and Development
The discovery of this compound is part of a broader research effort to develop small-molecule HIV-1 entry inhibitors that target the highly conserved Phe43 cavity on the gp120 glycoprotein.[1][2] This initiative originated from the identification of earlier lead compounds, NBD-556 and NBD-557.[1][2][3] The development strategy has been characterized by iterative cycles of structure-based design, chemical synthesis, and antiviral activity screening to enhance potency and optimize the pharmacological profile of these CD4 mimetics.[3] this compound emerged from this systematic optimization process as a compound of interest for which detailed structural information was obtained.[1][2]
Mechanism of Action
This compound functions as a CD4 agonist, mimicking the binding of the native CD4 receptor to the HIV-1 gp120 envelope glycoprotein.[1][4] The entry of HIV-1 into a host cell is initiated by the attachment of gp120 to the CD4 receptor on the cell surface, which triggers conformational changes in gp120, allowing it to bind to a coreceptor (CCR5 or CXCR4).[2][5] This sequence of events leads to the fusion of the viral and cellular membranes.
This compound competitively inhibits this initial step by occupying a critical binding site on gp120, the Phe43 cavity.[1][2] X-ray crystallography studies have confirmed that this compound inserts its hydrophobic groups into this cavity.[1][2] While it effectively mimics CD4 binding, the interaction is not identical. Specifically, the basic nitrogen of this compound's piperidine (B6355638) ring is positioned near the D368 residue of gp120 but does not form a hydrogen bond or salt bridge, which may contribute to its suboptimal antagonist properties and classification as a CD4 agonist.[1][2] This agonist activity is considered a potentially unfavorable characteristic for a therapeutic agent.[1][2]
Signaling Pathway Diagram
Caption: HIV-1 entry pathway and its inhibition by this compound.
Preclinical Data
The available preclinical data for this compound is primarily from in vitro studies and structural analysis.
Antiviral Activity
This compound, along with other compounds in its series, has demonstrated antiviral activity against a diverse range of HIV-1 strains. The table below summarizes the reported findings.
| Parameter | Finding | Reference |
| Compound Class | Small-molecule CD4 mimetic | [1][2] |
| Target | HIV-1 gp120 envelope glycoprotein (Phe43 cavity) | [1][2] |
| In Vitro Potency | Low-micromolar inhibition against a panel of 53 reference HIV-1 Env pseudoviruses | [1][2] |
| Spectrum of Activity | Active against diverse clades of clinical isolates | [1][2] |
Note: Specific IC50 values for this compound against different viral strains are not detailed in the referenced abstracts.
Structural Biology
A significant milestone in the development of this compound was the determination of its crystal structure in complex with the HIV-1 gp120 core.
| Parameter | Data | Reference |
| Technique | X-ray Crystallography | [1][2][5] |
| Resolution | ~2.2 Å | [5] |
| Key Finding | Confirmed binding mode within the Phe43 cavity of gp120, mimicking the interaction of Phe43 of the CD4 receptor. | [1][2][5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies involving this compound are not fully available in the public domain. The following represents a generalized workflow based on the methodologies described in the primary literature for similar compounds.[2]
Generalized Experimental Workflow for Antiviral Assay
Caption: Generalized workflow for a single-cycle HIV-1 infectivity assay.
Methodology Overview:
-
Single-Cycle Infectivity Assay: The antiviral activity of the NBD series of compounds was assessed using a single-cycle HIV-1 infectivity assay.[1][2] This typically involves Env-pseudotyped viruses, which are capable of a single round of infection, and a cell line (like TZM-bl) that expresses HIV receptors and contains a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR promoter. Infection leads to the expression of the reporter gene, and the level of expression is measured to quantify infectivity. The reduction in reporter signal in the presence of the inhibitor is used to determine its potency.
-
X-ray Crystallography: To understand the binding mode, this compound was co-crystallized with the core of the HIV-1 gp120 protein.[1][2][5] The resulting crystal structure was determined by X-ray diffraction to reveal the precise molecular interactions between the compound and its target.
Clinical Development
As of the latest available information, there is no evidence to suggest that this compound has entered into human clinical trials. Its development status remains at the preclinical research stage.
Conclusion and Future Directions
This compound is a structurally characterized, small-molecule CD4 mimetic that inhibits HIV-1 entry by targeting the Phe43 cavity of gp120. While it has demonstrated low-micromolar potency against a range of HIV-1 isolates in vitro, its development is challenged by its CD4 agonist properties, which could have unfavorable physiological consequences. Future research would likely focus on modifying the chemical structure of the NBD series to eliminate agonist activity and enhance antagonist properties, thereby improving its potential as a therapeutic candidate for the treatment of HIV-1 infection.
References
- 1. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NBD-10007 for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-10007 is a small molecule that has been identified as a CD4 agonist with anti-HIV-1 activity.[1] The molecule is conjugated to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, a well-established environmentally sensitive fluorophore. The NBD moiety exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in hydrophobic or nonpolar environments, such as cellular membranes.[2][3] This property makes NBD-labeled compounds, including this compound, potentially valuable tools for fluorescent imaging in biological systems to study cellular uptake, localization, and dynamics.[4][5][6][7][8]
These application notes provide a proposed protocol for utilizing this compound as a fluorescent probe for cell staining. As a specific, validated protocol for this compound in this application is not widely published, the following methodologies are based on general principles for staining with NBD-labeled compounds and should be considered a starting point for experimental optimization.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the NBD fluorophore based on available literature.
| Parameter | Value | Cell Type / Conditions | Source |
| This compound Cytotoxicity (IC50) | 4.2 µM | Human MT2 cells (4-day XTT assay) | [1] |
| NBD Fluorophore Excitation Max | ~467 nm | [9] | |
| NBD Fluorophore Emission Max | ~538 nm | [9] | |
| NBD Fluorophore Laser Line | 488 nm | [9] | |
| NBD Fluorophore Common Filter | 525/50 nm | [9] |
Signaling Pathway and Mechanism of Action
This compound is characterized as a CD4 agonist. In the context of HIV-1 entry, CD4 is the primary receptor for the virus. The viral envelope glycoprotein, gp120, binds to CD4, which triggers conformational changes in gp120, allowing it to then bind to a coreceptor (CCR5 or CXCR4). This sequence of events leads to membrane fusion and viral entry. As a CD4 agonist, this compound is thought to mimic the binding of gp120 to CD4, potentially interfering with this process and exhibiting anti-viral activity.[1]
Caption: this compound as a CD4 agonist, inhibiting HIV-1 gp120 binding.
Experimental Protocols
The following are proposed protocols for staining live and fixed cells with this compound. Note: These are general guidelines and may require optimization for specific cell types and experimental conditions.
I. Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cells of interest.
-
-
Fixation Solution (for fixed cells):
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4.
-
-
Permeabilization Solution (for fixed cells):
-
0.1% Triton X-100 in PBS.
-
-
Wash Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
II. Live Cell Staining Protocol
This protocol is designed for imaging the uptake and localization of this compound in living cells.
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-5 µM is recommended.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate at 37°C in a CO2 incubator for a suggested time of 15-60 minutes. Incubation time should be optimized.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound this compound.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation/Emission: ~467/538 nm).
-
III. Fixed Cell Staining Protocol
This protocol is for visualizing this compound in cells that have been fixed.
-
Cell Seeding:
-
Follow the same procedure as for live cell staining.
-
-
Staining (Stain-Then-Fix):
-
Follow steps 2 and 3 from the Live Cell Staining Protocol to incubate the live cells with this compound.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with PBS.
-
-
Fixation:
-
Aspirate the wash buffer.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
-
Permeabilization (Optional):
-
If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Final Washes and Mounting:
-
Wash the cells two to three times with PBS.
-
Mount the coverslips with an appropriate mounting medium, with or without a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Experimental Workflow Diagram
Caption: General experimental workflow for live and fixed cell staining with this compound.
Considerations and Optimization
-
Concentration: The optimal concentration of this compound may vary between cell types. It is advisable to perform a concentration-response experiment (e.g., 0.5 µM to 10 µM) to determine the best signal-to-noise ratio while minimizing potential cytotoxicity.[1]
-
Incubation Time: The kinetics of uptake can differ. A time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) is recommended to identify the optimal incubation period.
-
Cell Health: Monitor cell morphology throughout the experiment to ensure that the staining procedure is not adversely affecting cell viability.
-
Controls: Include unstained control cells to assess autofluorescence.
-
Photostability: The NBD fluorophore is moderately photostable.[2] To minimize photobleaching, reduce exposure times and use appropriate neutral density filters during imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. FluoroFinder [app.fluorofinder.com]
Application Notes and Protocols for NBD-10007 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-10007 is a synthetic small molecule that functions as an agonist of the CD4 receptor, playing a crucial role in HIV-1 research as an entry inhibitor.[1][2] Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, allows for its direct detection in various biological assays, including flow cytometry. The NBD fluorophore has an excitation maximum of approximately 467 nm and an emission maximum of around 538 nm, making it compatible with standard flow cytometry laser and filter sets, typically the blue laser (488 nm) and a FITC or GFP emission filter.[3][4][5]
These application notes provide a detailed, proposed protocol for the utilization of this compound in flow cytometry for studying its binding to CD4-expressing cells. This method can be adapted to quantify receptor-ligand interactions, screen for competitive binders, and assess the expression of CD4 on various cell types.
Principle of Application
Flow cytometry is a powerful technique for the analysis of single cells in a heterogeneous population.[6][7][8] When a fluorescently labeled ligand, such as this compound, is incubated with a cell suspension, it will bind to its target receptor, CD4, on the cell surface. The intensity of the fluorescence emitted by the cell-bound this compound is directly proportional to the number of binding sites. A flow cytometer can then measure this fluorescence on a cell-by-cell basis, providing quantitative data on the receptor expression and ligand interaction.[9][10]
Data Presentation
Spectral Properties of this compound
| Parameter | Wavelength (nm) |
| Maximum Excitation | ~467 |
| Maximum Emission | ~538 |
Biological Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MT2 | Cytotoxicity | IC50 | 4.2 µM | [1] |
Experimental Protocols
Protocol 1: Direct Staining of Suspension Cells with this compound for Flow Cytometry
This protocol outlines a general procedure for staining CD4-expressing cells (e.g., T-lymphocytes, monocytes) with this compound.
Materials:
-
This compound
-
CD4-positive cells (e.g., Jurkat, MT-2, or peripheral blood mononuclear cells - PBMCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum and 0.05% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in Flow Cytometry Staining Buffer to the desired final concentration. Note: The optimal concentration should be determined empirically by titration, starting with a range from 0.1 µM to 10 µM.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each flow cytometry tube.
-
Add the appropriate volume of the diluted this compound to each tube.
-
Incubate for 30-60 minutes at 4°C, protected from light. Note: Incubation time may need to be optimized.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step two more times to remove unbound this compound.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to distinguish live from dead cells.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer equipped with a 488 nm laser.
-
Detect the this compound fluorescence in the FITC or GFP channel (e.g., 530/30 nm bandpass filter).
-
Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Gate on the live, single-cell population for analysis of this compound fluorescence intensity.
-
Protocol 2: Competitive Binding Assay
This protocol can be used to screen for unlabeled compounds that compete with this compound for binding to CD4.
Materials:
-
Same as Protocol 1
-
Unlabeled competitor compound(s)
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Competitive Incubation:
-
Prepare serial dilutions of the unlabeled competitor compound in Flow Cytometry Staining Buffer.
-
Add the desired concentration of the competitor to the cell suspension and incubate for 15-30 minutes at 4°C.
-
Add a fixed, non-saturating concentration of this compound to all tubes (including a no-competitor control). The concentration of this compound should be at or below its Kd for CD4, if known.
-
Incubate for an additional 30-60 minutes at 4°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells as described in Protocol 1.
-
Perform viability staining and analyze the samples by flow cytometry as outlined in Protocol 1.
-
A decrease in the mean fluorescence intensity (MFI) of this compound in the presence of the competitor indicates binding competition.
-
Mandatory Visualizations
Caption: Experimental Workflow for this compound Staining.
Caption: Proposed Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Protein Labeling with NBD-Based Fluorescent Dyes
Introduction
Nitrobenzoxadiazole (NBD) derivatives are small, environmentally sensitive fluorescent probes widely used for labeling proteins and other biomolecules.[1][2] Their fluorescence is often quenched in aqueous environments and significantly enhanced in hydrophobic media, making them valuable tools for studying protein conformation, binding events, and localization.[3] This document provides a general protocol for labeling proteins with NBD-based dyes, along with relevant data and visualizations to guide researchers in their experimental design. While a specific compound "NBD-10007" was not identified in the available literature, the principles and protocols outlined here are broadly applicable to various NBD derivatives used in protein labeling.
Mechanism of Action
NBD compounds typically label proteins through a nucleophilic aromatic substitution (SNAr) reaction.[4] The strong electron-withdrawing nitro group on the NBD skeleton makes the 4-position highly electrophilic and susceptible to attack by nucleophilic residues on the protein, primarily the amino groups of lysine (B10760008) residues and the N-terminal amine.[2][4] This results in a stable covalent bond between the NBD fluorophore and the protein.[2] The environmental sensitivity of the NBD fluorophore can then be exploited to probe changes in the local environment of the labeled site.[3]
Data Presentation
Table 1: Spectroscopic Properties of a Representative NBD Amine Conjugate
| Property | Value | Reference |
| Excitation Wavelength (λEx) | ~466 nm (in Methanol) | [3] |
| Emission Wavelength (λEm) | ~535 nm (in Methanol) | [3] |
| Quantum Yield | Highly solvent dependent | [4] |
| Molar Extinction Coefficient | Not specified in search results | |
| Stokes Shift | ~69 nm | [3] |
Experimental Protocols
Materials:
-
Protein of interest (purified)
-
NBD-based reactive dye (e.g., NBD-Cl or an NBD-NHS ester)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.3, or 1X PBS, pH 7.2-8.0[5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Solvents for dye reconstitution (e.g., DMSO or DMF)[3]
Protein Preparation:
-
Ensure the protein is of high purity and free from any primary amine-containing substances like Tris or glycine, as these will compete with the protein for labeling.[5]
-
The protein should be dissolved in the labeling buffer at a concentration of approximately 2 mg/mL.[5]
-
If the protein is in a buffer with a pH outside the optimal range of 7.2-8.3, perform a buffer exchange.[5]
Labeling Reaction:
-
Prepare a stock solution of the NBD reactive dye in anhydrous DMSO or DMF.
-
Add the NBD dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5] The optimal incubation time may vary depending on the protein and the reactivity of the NBD derivative.
-
(Optional) Quench the reaction by adding a quenching solution to consume any unreacted dye.
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and any reaction byproducts using a purification method such as size-exclusion chromatography.[5]
-
Monitor the fractions for both protein absorbance (e.g., at 280 nm) and NBD fluorescence (Ex/Em ~466/535 nm) to identify the fractions containing the labeled protein.
-
Pool the fractions containing the labeled protein and store appropriately, protected from light.
Determination of Labeling Efficiency:
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the NBD dye (around 466 nm). The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
Visualizations
Caption: General experimental workflow for labeling proteins with NBD-based dyes.
Caption: Example signaling pathway studied using an NBD-labeled protein.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for NBD-Labeled Probes in Monitoring Membrane Dynamics
A Clarification on NBD-10007: Initial research indicates that this compound is a CD4 agonist with anti-HIV-1 viral activity and is not utilized for monitoring membrane dynamics.[1] This document will focus on the widely used 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, which is covalently attached to lipids and other molecules to create fluorescent probes for studying the dynamics and organization of cellular membranes.
These NBD-labeled probes are powerful tools for researchers, scientists, and drug development professionals to investigate membrane properties such as fluidity, phase behavior, and the lateral diffusion of membrane components. Their fluorescence is sensitive to the local environment, providing valuable insights into the biophysical state of the lipid bilayer.
Data Presentation: Properties of NBD-Labeled Probes
The following table summarizes key quantitative parameters for commonly used NBD-labeled lipid and cholesterol probes. Specific values can vary depending on the experimental conditions, including the lipid composition of the membrane and the solvent environment.
| Parameter | NBD-Labeled Phospholipid (e.g., NBD-PE) | NBD-Labeled Cholesterol (e.g., 25-NBD-cholesterol) | Reference |
| Typical Excitation Maximum | ~460 nm | ~470 nm | [2] |
| Typical Emission Maximum | ~534 nm | ~540 nm | [2] |
| Application | Monitoring lateral diffusion, membrane fluidity, and lipid organization. | Investigating cholesterol distribution, dynamics, and domain formation.[2][3][4] | [2][3][4] |
| Key Feature | The NBD group's position on the acyl chain can influence its reporting on different regions of the bilayer.[5][6] | Exhibits concentration-dependent fluorescence emission, useful for studying local organization.[2] | [2][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Cells with NBD-Labeled Lipids
This protocol provides a general guideline for staining live cells with NBD-labeled lipid probes for subsequent fluorescence microscopy analysis.
Materials:
-
NBD-labeled lipid probe (e.g., NBD-PE)
-
High-quality organic solvent (e.g., ethanol (B145695) or DMSO) for stock solution
-
Appropriate cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on a suitable imaging dish or slide
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission ~460/534 nm)
Procedure:
-
Prepare a Stock Solution: Dissolve the NBD-labeled lipid in a high-quality organic solvent to a concentration of 1-5 mg/mL. Store the stock solution protected from light at -20°C.
-
Prepare a Labeling Solution: Dilute the stock solution into your cell culture medium to the desired final concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Preparation: Grow cells to the desired confluency on imaging-compatible plates or slides.
-
Cell Labeling:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unincorporated probe.
-
-
Imaging: Image the labeled cells immediately using a fluorescence microscope with the appropriate filter set for the NBD fluorophore.
Protocol 2: Monitoring Lateral Diffusion using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a widely used technique to measure the lateral mobility of fluorescently labeled molecules within a membrane.[2]
Materials:
-
Cells labeled with an NBD-probe as described in Protocol 1.
-
A confocal laser scanning microscope equipped for FRAP experiments.
Procedure:
-
Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) in the labeled cell membrane to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to photobleach a defined ROI within the fluorescently labeled membrane. This irreversibly quenches the fluorescence of the NBD probes in that area.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at a lower laser intensity. This will monitor the recovery of fluorescence as unbleached NBD-labeled molecules diffuse into the bleached area.
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI over time.
-
Correct for any photobleaching that occurs during post-bleach imaging by measuring the fluorescence intensity of a non-bleached region in the same cell.
-
Normalize the fluorescence recovery data.
-
Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of the NBD-labeled probe.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Incorporation of an NBD-labeled lipid into a cell membrane to generate a fluorescent signal.
Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of membrane penetration of the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group attached to an acyl chain of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics of membrane penetration of the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group attached to an acyl chain of phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of NBD-10007: A CD4-Mimetic HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of NBD-10007, a small-molecule CD4 agonist with anti-HIV-1 activity.[1] this compound functions as an HIV-1 entry inhibitor by mimicking the CD4 receptor and binding to the viral envelope glycoprotein (B1211001) gp120.[2][3] This document outlines the compound's mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed protocols for relevant assays.
Mechanism of Action
This compound is a CD4-mimetic compound that targets the HIV-1 envelope glycoprotein gp120.[2][3] It specifically binds within the Phe43 cavity of gp120, the same binding site as the host cell receptor CD4.[2][3] By occupying this site, this compound acts as a competitive inhibitor, preventing the initial attachment of the virus to CD4+ T cells, a critical step in the HIV-1 entry process.[2] While it mimics CD4 binding, its interaction does not lead to the full conformational changes in gp120 required for efficient viral fusion, thus inhibiting viral entry.[2]
Quantitative Analysis
The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the reported 50% inhibitory concentrations (IC₅₀) from key experiments.
Table 1: Inhibition of HIV-1-mediated Cell-Cell Fusion by this compound
| Cell Lines | Virus Strain | IC₅₀ (µM) |
| H9/HIV-1IIIB and MT-2 | HIV-1IIIB | ~2.5 - 4.5 |
Data extracted from Curreli F, et al. Antimicrob Agents Chemother. 2014 Sep;58(9):5478-91.[2]
Table 2: Antiviral Activity of this compound in a Single-Cycle Infectivity Assay
| Virus Pseudotype | Target Cells | IC₅₀ (µM) |
| Panel of 53 reference HIV-1 Env pseudoviruses | TZM-bl | Low-micromolar range |
Data extracted from Curreli F, et al. Antimicrob Agents Chemother. 2014 Sep;58(9):5478-91.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature and are intended to serve as a guide for researchers.
HIV-1 Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of HIV-1 infected cells with uninfected target cells.
Materials:
-
H9 cells chronically infected with HIV-1IIIB (H9/HIV-1IIIB)
-
MT-2 cells (uninfected target cells)
-
Calcein-AM fluorescent dye (Molecular Probes, Inc.)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Culture medium
-
Fluorescence plate reader
Protocol:
-
Label H9/HIV-1IIIB cells with Calcein-AM for 30 minutes at 37°C.
-
Wash the labeled cells twice with PBS to remove excess dye.
-
Prepare serial dilutions of this compound in culture medium in a 96-well plate.
-
Add MT-2 cells to each well.
-
Add the Calcein-AM-labeled H9/HIV-1IIIB cells to the wells containing MT-2 cells and this compound at a ratio of 1:10 (H9:MT-2).
-
Incubate the plate for 3 hours at 37°C to allow for cell fusion.
-
Measure the transfer of Calcein-AM from the infected to the uninfected cells using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log concentration of this compound.
Single-Cycle HIV-1 Infectivity Assay (TZM-bl Assay)
This assay quantifies the inhibitory effect of this compound on viral entry using Env-pseudotyped viruses in a cell line that expresses luciferase upon successful infection. A detailed protocol for this type of assay can be found from the NIH AIDS Reagent Program.[5]
Materials:
-
TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
HIV-1 Env-pseudotyped viruses
-
This compound stock solution
-
Culture medium (DMEM with 10% FBS, penicillin, and streptomycin)
-
96-well clear bottom white plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the HIV-1 Env-pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by determining the concentration of this compound that causes a 50% reduction in luciferase activity compared to the virus control without the inhibitor.
Visualizations
The following diagrams illustrate the signaling pathway of HIV-1 entry and the experimental workflows.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the HIV-1 mediated cell-cell fusion assay.
Caption: Experimental workflow for the single-cycle HIV-1 infectivity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols for NBD-Labeled Lipids in the Study of Lipid Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic movement of lipids across and within cellular membranes is fundamental to a myriad of cellular processes, including signal transduction, membrane homeostasis, and vesicular trafficking. The study of these transport mechanisms is crucial for understanding normal cell physiology and the pathophysiology of various diseases. Fluorescently labeled lipid analogs are invaluable tools for visualizing and quantifying lipid transport. Among these, lipids tagged with the nitrobenzoxadiazole (NBD) fluorophore are widely used due to their environmental sensitivity and amenability to various detection methods.
This document provides detailed application notes and protocols for utilizing NBD-labeled lipids to investigate lipid transport processes, such as the activity of flippases and cholesterol efflux. While the initial query referenced "NBD-10007," our comprehensive analysis indicates a likely conflation with the broader and well-established use of NBD-labeled lipids for studying lipid transport. The following sections detail experimental setups for confocal microscopy and flow cytometry, present representative quantitative data, and provide diagrams of the underlying pathways and workflows.
Data Presentation
The following tables summarize quantitative data from representative studies on lipid transport using NBD-labeled lipids. These tables are intended to provide a reference for expected results and for comparison across different experimental conditions.
Table 1: Substrate Specificity of Human P4-ATPase Flippases
This table illustrates the preferential transport of different NBD-labeled phospholipids (B1166683) by specific flippases, highlighting the substrate specificity of these transporters. Data is expressed as the percentage of non-extractable NBD-lipid after a set incubation time, indicating the extent of internalization.
| Flippase | NBD-PS (Internalized %) | NBD-PE (Internalized %) | NBD-PC (Internalized %) |
| ATP11A | 60 | 45 | 10 |
| ATP11C | 55 | 40 | 8 |
| ATP8B1 | 15 | 10 | 50 |
| ATP8B2 | 12 | 8 | 48 |
| Control (Parental Cells) | 20 | 15 | 10 |
Data are representative values compiled from studies on human cell lines stably expressing the indicated P4-ATPases.[1][2][3]
Table 2: Kinetics of NBD-PC Uptake in CHO-K1 Cells
This table presents a time-course analysis of NBD-phosphatidylcholine (NBD-PC) internalization in Chinese Hamster Ovary (CHO-K1) cells as measured by flow cytometry. The percentage of internalized NBD-PC reflects the activity of PC-specific flippases.
| Time (minutes) | Internalized NBD-PC (%) |
| 0 | 5 |
| 5 | 25 |
| 15 | 45 |
| 30 | 60 |
| 60 | 70 |
Data represents the mean percentage of cell-associated fluorescence that is protected from back-extraction with BSA.[4][5]
Table 3: NBD-Cholesterol Efflux from THP-1 Macrophages
This table shows the percentage of NBD-cholesterol efflux from human THP-1 macrophage-derived foam cells to different cholesterol acceptors. This assay is crucial for studying reverse cholesterol transport, a key process in preventing atherosclerosis.
| Acceptor | NBD-Cholesterol Efflux (%) |
| No Acceptor (Basal) | 5 |
| Apolipoprotein A-I (apoA-I) | 25 |
| High-Density Lipoprotein (HDL) | 40 |
Data represents the percentage of total cellular NBD-cholesterol released into the medium after a 4-hour incubation with the specified acceptors.[6][7]
Signaling Pathways and Experimental Workflows
Lipid Flippase-Mediated Transport
The following diagram illustrates the mechanism of ATP-dependent lipid flippase-mediated transport of NBD-labeled phospholipids from the exoplasmic to the cytoplasmic leaflet of the plasma membrane.
Caption: ATP-dependent transport of an NBD-lipid by a flippase.
Experimental Workflow: NBD-Lipid Uptake Assay by Flow Cytometry
This diagram outlines the key steps in a flow cytometry-based assay to quantify the internalization of NBD-labeled lipids.
Caption: Workflow for quantifying NBD-lipid uptake via flow cytometry.
Experimental Workflow: NBD-Lipid Trafficking by Confocal Microscopy
This diagram illustrates the workflow for visualizing the internalization and subcellular localization of NBD-labeled lipids using confocal microscopy.
Caption: Workflow for visualizing NBD-lipid trafficking by confocal microscopy.
Experimental Protocols
Protocol 1: Quantitative NBD-Lipid Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the internalization of NBD-labeled phospholipids in a cell suspension using flow cytometry.[4][5]
Materials:
-
Cells of interest in suspension
-
NBD-labeled phospholipid (e.g., NBD-PC, NBD-PS) stock solution in ethanol
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fatty acid-free bovine serum albumin (BSA) solution (e.g., 1% w/v in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them with PBS. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
NBD-Lipid Labeling:
-
Prepare the NBD-lipid working solution by diluting the stock in culture medium to the desired final concentration (typically 1-5 µM).
-
Add the NBD-lipid working solution to the cell suspension and incubate at a low temperature (e.g., 4°C or on ice) for 30-60 minutes to allow the lipid to incorporate into the outer leaflet of the plasma membrane while minimizing endocytosis.
-
-
Back-Extraction:
-
Following incubation, divide the cell suspension into two aliquots.
-
Control (Total Fluorescence): To one aliquot, add an equal volume of PBS. This sample represents the total cell-associated fluorescence.
-
Experimental (Internalized Fluorescence): To the second aliquot, add an equal volume of the BSA solution and incubate for 10-15 minutes on ice. The BSA will extract the NBD-lipid from the outer leaflet of the plasma membrane.
-
-
Washing: Centrifuge both the control and experimental samples at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellets in cold PBS. Repeat the wash step twice to remove any remaining unbound NBD-lipid and BSA.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the NBD fluorescence in the appropriate channel (typically FITC or GFP channel).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the mean fluorescence intensity (MFI) for both the control (Total) and experimental (Internalized) samples.
-
Calculate the percentage of internalized NBD-lipid using the following formula: % Internalization = (MFI_Internalized / MFI_Total) * 100
-
Protocol 2: Visualization of NBD-Lipid Trafficking by Confocal Microscopy
This protocol allows for the qualitative and quantitative assessment of NBD-labeled lipid internalization and subcellular localization in adherent cells.[8][9]
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
NBD-labeled lipid (e.g., NBD-PC, NBD-cholesterol) stock solution
-
Imaging medium (e.g., phenol (B47542) red-free culture medium)
-
PBS
-
Fatty acid-free BSA solution (optional, for back-extraction)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
NBD-Lipid Labeling:
-
Prepare the NBD-lipid working solution in cold imaging medium.
-
Wash the cells once with cold PBS.
-
Add the cold NBD-lipid working solution to the cells and incubate on ice for 30 minutes.
-
-
Initial Imaging (Timepoint 0):
-
Wash the cells three times with cold PBS to remove unbound NBD-lipid.
-
Add fresh, cold imaging medium to the cells.
-
Immediately acquire images using a confocal microscope. This will show the initial plasma membrane staining.
-
-
Trafficking:
-
Incubate the cells at 37°C for the desired amount of time (e.g., 15, 30, 60 minutes) to allow for the internalization and trafficking of the NBD-lipid.
-
-
Subsequent Imaging:
-
After the incubation period, wash the cells with PBS.
-
(Optional) To specifically visualize the internalized pool of NBD-lipids, perform a back-extraction with a BSA solution as described in Protocol 1, step 3.
-
Add fresh imaging medium and acquire images at the same settings as the initial timepoint.
-
-
Image Analysis:
-
Qualitatively assess the changes in NBD-lipid localization over time. Look for movement from the plasma membrane to intracellular compartments such as the Golgi apparatus or endosomes.
-
For quantitative analysis, use image analysis software to measure the fluorescence intensity at the plasma membrane versus intracellular regions. The ratio of intracellular to plasma membrane fluorescence can be used as a measure of internalization. Colocalization analysis with organelle-specific markers can be performed to identify the subcellular destination of the NBD-lipid.
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid flippase activities and substrate specificities of human type IV P-type ATPases localized to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-Based Enzyme Assays
Clarification on NBD-10007
It is important to clarify that This compound is not utilized as a substrate or tool for general enzyme activity assays . Instead, this compound is identified as a small-molecule CD4 agonist that demonstrates anti-HIV-1 viral activity [1]. Its mechanism of action involves mimicking the CD4 protein to bind to the HIV-1 gp120 envelope glycoprotein, thereby acting as an entry inhibitor[2][3][4].
The "NBD" in this compound refers to the nitrobenzoxadiazole moiety, a fluorescent group. While this group is integral to many fluorescent assays, the specific compound this compound is designed for its structural and electronic properties to interact with the HIV-1 envelope protein, not as a substrate for enzymatic cleavage.
This document will instead focus on the broader and more common application of the NBD fluorophore in enzyme assays, using other NBD-labeled compounds as examples.
Introduction to NBD-Based Assays
The 7-nitrobenzo-2-oxa-1,3-diazole (NBD) group is a widely used fluorophore in biological research. When conjugated to a non-fluorescent molecule, it can create a substrate for a specific enzyme. Enzymatic modification of the substrate can lead to a change in the fluorescence properties of the NBD group, allowing for the quantification of enzyme activity. These assays are generally characterized by their high sensitivity and suitability for high-throughput screening[5][6]. The reaction of NBD-Cl (4-chloro-7-nitrobenzofurazan) with nucleophiles like amines and thiols results in fluorescent adducts, forming the basis of many detection methods[7][8][9].
Application Note 1: Ceramidase Activity Assay using C12-NBD-Ceramide
Application: Measurement of alkaline and neutral ceramidase activity. Ceramidases are enzymes that hydrolyze ceramide into sphingosine (B13886) and a free fatty acid, playing a crucial role in sphingolipid metabolism. C12-NBD-ceramide is a fluorescent analog of ceramide that serves as a specific and sensitive substrate for these enzymes[10][11].
Principle: C12-NBD-ceramide is hydrolyzed by ceramidase, releasing a fluorescent NBD-labeled fatty acid. The increase in fluorescence, corresponding to the amount of product formed, is measured to determine enzyme activity. This substrate is particularly useful as it is poorly hydrolyzed by acid ceramidase, allowing for specific measurement of neutral and alkaline ceramidases[10][11].
Quantitative Data
| Parameter | Enzyme | Value | Substrate | Reference |
| Vmax | Alkaline Ceramidase | Higher than with 14C-ceramide | C12-NBD-ceramide | [11] |
| Km | Alkaline Ceramidase | Not significantly different from 14C-ceramide | C12-NBD-ceramide | [11] |
| Vmax | Neutral Ceramidase | Higher than with 14C-ceramide | C12-NBD-ceramide | [11] |
| Km | Neutral Ceramidase | Lower than with 14C-ceramide | C12-NBD-ceramide | [11] |
| IC50 | Compound #26 (nCDase inhibitor) | 1.6 µM | C12-NBD-ceramide | [12] |
Experimental Protocol: In Vitro Neutral Ceramidase (nCDase) Activity Assay
This protocol is adapted for a reverse-phase HPLC-based separation of the reaction products[12][13].
Materials:
-
C12-NBD-ceramide (Substrate)
-
Purified neutral ceramidase or cell/tissue lysates containing the enzyme
-
Assay Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100
-
Reaction Termination and Lipid Extraction Solution: Chloroform:Methanol (1:1, v/v)
-
HPLC system with a fluorescence detector
-
Reverse-phase C8 or C18 column
Procedure:
-
Substrate Preparation: Prepare a working solution of C12-NBD-ceramide in the assay buffer. A final concentration of 20 µM is often used[12][13]. Disperse the substrate by sonication.
-
Enzyme Preparation: Prepare the enzyme solution (e.g., purified enzyme or cell lysate) in the assay buffer. The amount of enzyme should be optimized to ensure the reaction is in the linear range.
-
Enzyme Reaction:
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding an excess volume of the Chloroform:Methanol solution (e.g., 400 µL).
-
Vortex the mixture thoroughly to extract the lipids.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Analysis by HPLC:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid film in a suitable solvent for HPLC injection (e.g., mobile phase B)[12][13].
-
Inject the sample into the HPLC system.
-
Separate the NBD-fatty acid product from the unhydrolyzed C12-NBD-ceramide substrate using a reverse-phase column and a suitable gradient.
-
Mobile phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile phase B: 0.2% formic acid and 1 mM ammonium formate in methanol[13].
-
Detect the fluorescent product using a fluorescence detector with appropriate excitation and emission wavelengths for NBD (e.g., Ex: 460-470 nm, Em: 520-540 nm).
-
-
Data Analysis: Quantify the peak area of the NBD-fatty acid product. Enzyme activity is proportional to the amount of product formed per unit of time.
Application Note 2: Thiol Quantification using 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
Application: Measurement of total cellular thiols, such as glutathione (B108866) (GSH) and cysteine (Cys). Intracellular thiols are critical for maintaining redox balance and are involved in numerous cellular processes. NBD-Cl is a fluorogenic reagent used to quantify these molecules.
Principle: NBD-Cl is a cell-permeable and non-fluorescent molecule that reacts with the sulfhydryl group (-SH) of thiols to form a stable and highly fluorescent adduct. The intensity of the fluorescence is directly proportional to the concentration of thiols. This reaction allows for the quantification of total thiol content in cell populations using methods like flow cytometry or fluorescence microscopy[8].
Quantitative Data
| Parameter | Value | Conditions | Reference |
| NBD-Cl Working Concentration | 10 - 100 µM | Empirically determined for cell type | [8] |
| Incubation Time | 15 - 60 minutes | 37°C, protected from light | [8] |
| Excitation Wavelength (λex) | ~476 nm | For NBD-thiol adduct | [9] |
| Emission Wavelength (λem) | ~546 nm | For NBD-thiol adduct | [9] |
Experimental Protocol: Cellular Thiol Analysis by Flow Cytometry
This protocol is designed for the analysis of thiol levels in cell suspensions[8].
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Anhydrous DMSO
-
Suspension or adherent cells
-
Phosphate-Buffered Saline (PBS)
-
Staining Medium (e.g., serum-free cell culture medium or PBS)
-
Wash Buffer (e.g., ice-cold PBS)
-
Flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NBD-Cl in anhydrous DMSO. Store protected from light.
-
-
Cell Preparation:
-
Suspension Cells: Harvest cells, wash with PBS, and resuspend in staining medium to a concentration of 1 x 10⁶ cells/mL.
-
Adherent Cells: Gently detach cells (e.g., using Trypsin-EDTA), neutralize, wash with PBS, and resuspend in staining medium to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add the NBD-Cl stock solution to achieve the desired final concentration (e.g., 10-100 µM). A titration is recommended to find the optimal concentration for your cell type.
-
Mix immediately but gently.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Stop the reaction by adding 2 mL of ice-cold Wash Buffer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use an excitation source and emission filter appropriate for the NBD fluorophore (e.g., blue laser excitation, ~530/30 nm bandpass filter).
-
Record the fluorescence intensity for a large population of cells.
-
-
Data Analysis: The mean fluorescence intensity of the cell population correlates with the average intracellular thiol content.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Incorporating NBD-10007 into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-10007 is a small molecule CD4 agonist that has shown promising anti-HIV-1 activity. Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, mimicking the natural receptor CD4, and inducing conformational changes that ultimately inhibit viral entry into host cells.[1] The nitrobenzoxadiazole (NBD) moiety in its structure provides intrinsic fluorescence, making it a valuable tool for research and drug delivery studies.[2] Liposomal delivery of this compound offers a promising strategy to enhance its therapeutic efficacy by improving solubility, stability, and pharmacokinetic profile.
This document provides detailed application notes and protocols for the successful incorporation of this compound into liposomes, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective liposomal formulation.
| Property | Value | Source |
| Molecular Weight | 436.95 g/mol | [1][3] |
| Chemical Formula | C20H25ClN4O3S | [1][3] |
| Solubility | Soluble in DMSO | MedChemExpress |
| LogP (Predicted) | Due to its chemical structure containing both hydrophobic (aromatic rings, alkyl chains) and polar (NBD, amide) groups, this compound is predicted to be a hydrophobic molecule. A specific experimentally determined logP value is not readily available and is recommended to be determined for precise formulation optimization. | - |
| Fluorescence | The NBD group is a fluorescent probe with excitation and emission maxima typically around 465 nm and 535 nm, respectively, although this can be solvent-dependent.[2][4] | [2][4] |
Experimental Protocols
Liposome (B1194612) Formulation using Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for the encapsulation of hydrophobic drugs like this compound within the lipid bilayer of liposomes.[5][6][7][8][9]
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform or a 2:1 chloroform:methanol (B129727) mixture)
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve the desired amounts of phospholipids (e.g., DPPC) and cholesterol in the organic solvent. A common molar ratio is 2:1 DPPC:Cholesterol.
-
Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized based on the desired loading efficiency. A starting point could be a 1:10 to 1:20 drug-to-lipid molar ratio.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., >41°C for DPPC).
-
Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer (e.g., PBS) to a temperature above the Tc of the lipid.
-
Add the warm buffer to the flask containing the lipid film.
-
Gently rotate the flask by hand to allow the film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process can be facilitated by including glass beads in the flask during hydration.
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: For smaller, more uniform liposomes (small unilamellar vesicles - SUVs), sonicate the MLV suspension in a bath sonicator above the lipid's Tc until the suspension becomes clear.
-
Extrusion (Recommended): For a more defined and homogenous size distribution (large unilamellar vesicles - LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's Tc. Repeat the extrusion process 10-20 times.
-
-
Purification:
-
To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis against the hydration buffer or size exclusion chromatography.
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound loaded liposomes.
Characterization of this compound Loaded Liposomes
Proper characterization is essential to ensure the quality and consistency of the liposomal formulation.
a. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
b. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Protocol:
c. Encapsulation Efficiency and Drug Loading:
-
Protocol:
-
Separate the liposomes from the unencapsulated this compound using methods like centrifugation, dialysis, or size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.
-
Quantify the amount of this compound in the liposomal fraction and in the initial formulation using a validated analytical method such as UV-Vis spectrophotometry or fluorescence spectroscopy, taking advantage of the NBD fluorophore.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
DL% = (Amount of encapsulated drug / Total amount of lipid) x 100
-
Mechanism of Action and Signaling Pathway
This compound acts as a CD4 mimetic, inhibiting HIV-1 entry. It binds to a conserved pocket on the viral glycoprotein gp120, known as the Phe43 cavity.[14][15] This binding event induces a conformational change in gp120, similar to the change induced by the binding of the host cell's CD4 receptor. This premature conformational change can lead to the exposure of the co-receptor binding site (e.g., for CCR5) and subsequent irreversible inactivation of the viral entry machinery, thus preventing the fusion of the viral and host cell membranes.[16][17][18][19][20]
Simplified Signaling Pathway of this compound Mediated HIV-1 Entry Inhibition
Caption: this compound inhibits HIV-1 entry by binding to gp120.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the successful incorporation of the anti-HIV-1 agent this compound into liposomal delivery systems. By following these detailed methodologies for formulation and characterization, researchers can develop well-defined and effective liposomal this compound formulations for further in vitro and in vivo evaluation. The inherent fluorescence of this compound provides a convenient tool for tracking and quantification throughout the development process. Further optimization of lipid composition, drug-to-lipid ratio, and other formulation parameters may be necessary to achieve the desired therapeutic outcome for specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. biotium.com [biotium.com]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Size and charge of Liposomes | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV - Wikipedia [en.wikipedia.org]
- 18. HIV Cell Entry [www2.nau.edu]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: NBD-10007 Photobleaching
Welcome to the technical support center for the fluorescent probe NBD-10007. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate photobleaching issues encountered during fluorescence microscopy experiments. While specific data for "this compound" is not publicly available, the "NBD" designation indicates it is a derivative of nitrobenzoxadiazole. The guidance provided here is based on the well-documented properties of NBD fluorophores and will be applicable to your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues related to the photobleaching of NBD-based fluorescent probes in a question-and-answer format.
Q1: My this compound signal is fading very quickly during image acquisition. What is happening?
A1: This phenomenon is known as photobleaching. It is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] The NBD fluorophore, like many others, can enter a reactive triplet state after excitation, where it is susceptible to reactions with molecular oxygen, leading to its permanent destruction.[1][2]
Troubleshooting Guide: Rapid Signal Loss
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or use neutral density (ND) filters to decrease the light intensity to the minimum level required for a good signal-to-noise ratio.[3][4] |
| Long Exposure Times | Shorten the image acquisition time. If the signal is weak, consider increasing camera gain or using a more sensitive detector.[5] |
| Excessive Illumination | Use transmitted light to locate the region of interest before switching to fluorescence excitation.[6] Minimize the sample's exposure to light by using a shutter to block the light path when not acquiring images.[6] |
| Oxygen-Rich Environment | For fixed samples, use an antifade mounting medium containing oxygen scavengers. For live-cell imaging, specialized reagents can be added to the medium to reduce oxygen levels.[7] |
Q2: Can I use an antifade mounting medium with this compound? Which one should I choose?
A2: Yes, using an antifade mounting medium is a highly effective way to reduce photobleaching for fixed samples.[4] These reagents work by scavenging reactive oxygen species that cause photodamage.
Comparison of Common Antifade Agents
| Antifade Agent | Pros | Cons |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading.[8] | Can cause weak and diffuse fluorescence after storage and may react with certain dyes.[8] |
| n-Propyl gallate (NPG) | Nontoxic and suitable for some live-cell applications.[8] | May have anti-apoptotic properties and requires heating to dissolve.[8] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD and a good choice for live-cell imaging.[8] | Less effective than PPD.[8] |
| Trolox (a vitamin E analog) | Cell-permeable and effective for live-cell imaging. | Optimal concentration may need to be determined for different cell types.[5] |
| Commercial Mountants (e.g., ProLong™, VECTASHIELD®) | Optimized formulations with high efficacy and often include a nuclear counterstain like DAPI.[3][6] | Can be more expensive than preparing your own. |
Q3: My live cells are dying during my time-lapse experiment with this compound. Is this related to photobleaching?
A3: Yes, this is likely due to phototoxicity. The same processes that cause photobleaching—high-intensity light and the generation of reactive oxygen species—can also cause significant stress and damage to living cells, leading to artifacts or cell death.[1][9]
Troubleshooting Guide: Phototoxicity in Live-Cell Imaging
| Potential Cause | Recommended Solution |
| High Cumulative Light Exposure | Reduce the frequency of image acquisition in your time-lapse series.[1] Only collect data for the minimum time necessary.[5] |
| High-Energy Light | If possible, use a fluorophore that is excited by longer, lower-energy wavelengths, as this is generally less damaging to cells.[10] |
| Reactive Oxygen Species (ROS) Buildup | Add an antioxidant reagent like Trolox or a specialized commercial reagent (e.g., ProLong™ Live Antifade Reagent) to your imaging medium.[7][11] |
| Suboptimal Imaging Environment | Use phenol (B47542) red-free media, as phenol red can be fluorescent and contribute to background noise.[1] Ensure the cells are maintained at the correct temperature and CO₂ levels throughout the experiment. |
Experimental Protocols
Protocol 1: Preparing an Antifade Mounting Medium with DABCO
This protocol describes how to prepare a common, lab-made antifade mounting medium.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Distilled water
Procedure:
-
Prepare a 10X PBS solution.
-
Dissolve 0.233 g of DABCO in 800 µL of distilled water.
-
Add 200 µL of 10X PBS to the DABCO solution.
-
Add 9 mL of glycerol to the solution.
-
Mix thoroughly until the DABCO is completely dissolved.
-
Aliquot and store at -20°C in the dark.
Protocol 2: Minimizing Photobleaching During Image Acquisition
This protocol provides a general workflow for setting up a fluorescence microscope to reduce photobleaching.
Procedure:
-
Sample Preparation: Mount your this compound-labeled sample using an appropriate antifade mounting medium if it is a fixed sample.
-
Locate Region of Interest (ROI): Use a low-magnification objective and transmitted light (e.g., DIC or phase contrast) to find the area of your sample you wish to image.
-
Initial Focusing: While still using transmitted light, bring your ROI into focus.
-
Minimize Excitation Intensity: Switch to the fluorescence light path. Set the excitation source (laser or lamp) to the lowest possible power setting. If available, use a neutral density filter to further reduce the intensity.[4]
-
Optimize Camera Settings: Increase the camera gain or binning to compensate for the low light, ensuring you still have an acceptable signal-to-noise ratio.
-
Acquire Image: Capture your image with the shortest possible exposure time.[5]
-
Use Shutter: Between image acquisitions, ensure the microscope's shutter is closed to prevent unnecessary exposure of the sample to the excitation light.[6]
Visualizations
The Jablonski Diagram and Photobleaching Pathway
The following diagram illustrates the electronic states of a fluorophore and the pathway that leads to photobleaching. After excitation to a singlet state (S1), the fluorophore can undergo intersystem crossing to a longer-lived triplet state (T1). In this state, it is more likely to react with molecular oxygen, leading to irreversible damage.
Caption: The Jablonski diagram showing the photobleaching pathway.
Troubleshooting Workflow for this compound Photobleaching
This flowchart provides a logical sequence of steps to diagnose and resolve photobleaching issues.
Caption: A workflow for troubleshooting this compound photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching [evidentscientific.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. biocompare.com [biocompare.com]
- 6. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
NBD-10007 not entering cells solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-10007.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a CD4 agonist and has anti-HIV-1 activity.[1] It inhibits the entry of the HIV-1 virus into host cells by binding to the viral envelope glycoprotein (B1211001) gp120, mimicking the natural ligand CD4. This binding action blocks the interaction between gp120 and the CD4 receptor on the surface of target cells, a critical step for viral entry.[2][3]
Q2: What are the physicochemical properties of this compound?
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in high-purity, anhydrous DMSO to prepare a stock solution. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C. To avoid issues with compound precipitation when diluting into aqueous cell culture media, it is advisable to perform serial dilutions of the DMSO stock in pre-warmed media and to keep the final DMSO concentration in your experiment below 0.5%, and ideally below 0.1%.[4][5]
Q4: Is this compound cytotoxic?
A4: While specific cytotoxicity data for this compound is not extensively published, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. A standard cytotoxicity assay, such as an MTT or resazurin-based assay, should be performed to establish a dose-response curve and identify the concentration range that is effective for inhibiting HIV-1 entry without significantly impacting cell viability.[6][7]
Troubleshooting Guides
Issue 1: this compound is not entering the cells or shows a very weak fluorescent signal.
This is a common issue that can arise from several factors related to the compound's properties, experimental conditions, or the cells themselves.
Potential Cause & Recommended Solution
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Although soluble in DMSO, this compound may precipitate when diluted in aqueous cell culture media. To avoid this, make intermediate dilutions of your DMSO stock in pre-warmed (37°C) media and add it to your cells dropwise while gently swirling the plate.[4][5] |
| Low Compound Concentration | The concentration of this compound may be too low to detect a fluorescent signal. Titrate the concentration of this compound to find the optimal balance between a detectable signal and minimal cytotoxicity. |
| Short Incubation Time | The incubation time may be insufficient for significant cellular uptake. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hrs) to determine the optimal incubation period for your cell type. |
| Low Temperature | Cellular uptake is an active process that is temperature-dependent. Ensure that your incubation is carried out at 37°C unless you are intentionally trying to inhibit endocytosis (e.g., by incubating at 4°C as a negative control).[8] |
| Efflux Pump Activity | Cells may be actively pumping this compound out via efflux pumps (e.g., P-glycoprotein). If you suspect this, you can co-incubate your cells with a known efflux pump inhibitor to see if the intracellular fluorescence of this compound increases. |
| Photobleaching | The NBD fluorophore is susceptible to photobleaching. Minimize the exposure of your samples to light during incubation and imaging. Use an anti-fade mounting medium if you are performing fixed-cell imaging. |
Issue 2: High background fluorescence is obscuring the intracellular signal.
High background can make it difficult to distinguish between extracellular and intracellular this compound.
Potential Cause & Recommended Solution
| Potential Cause | Recommended Solution |
| Incomplete Washing | Residual this compound in the extracellular medium will contribute to high background. After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) or a suitable imaging buffer. Perform at least three washes. |
| Non-specific Binding | This compound may be binding non-specifically to the cell surface or the culture dish. To mitigate this, you can include a final wash step with a mild stripping agent or an acidic buffer to remove surface-bound compound. Using low-binding plates can also be beneficial. |
| Autofluorescence | Some cell types exhibit high intrinsic autofluorescence. Image an unstained control sample of your cells using the same imaging settings to determine the level of autofluorescence. This can be subtracted from your this compound signal during image analysis. |
Experimental Protocols
Protocol 1: Assessing Cellular Uptake of this compound by Fluorescence Microscopy
Objective: To visually confirm the intracellular localization of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Target cells (e.g., CD4+ T-cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides for imaging
-
Fluorescence microscope with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed your target cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, prepare your desired working concentrations by diluting the stock in pre-warmed complete cell culture medium.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired time at 37°C.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to the cells. Immediately visualize the cells using a fluorescence microscope.
-
Data Analysis: Acquire images and quantify the intracellular fluorescence intensity using image analysis software.
Protocol 2: Cytotoxicity Assay for this compound
Objective: To determine the concentration range of this compound that is non-toxic to the target cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Target cells
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Blue® or MTT)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Treatment: Add the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24 or 48 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and generate a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.[6]
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry is initiated by the binding of gp120 to the CD4 receptor.
Experimental Workflow for Troubleshooting this compound Cellular Uptake
Caption: A logical workflow for troubleshooting poor cellular uptake of this compound.
Logical Relationship for this compound Solubility Issues
Caption: Key factors influencing the solubility of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 8. biorxiv.org [biorxiv.org]
troubleshooting poor NBD-10007 labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor NBD-10007 labeling efficiency.
General Principles of this compound Labeling
This compound is a CD4 agonist, indicating that it binds to the CD4 receptor on the surface of cells, such as T-helper cells.[1][2] The principle of labeling with this compound involves the direct binding of this fluorescent compound to the CD4 receptor, allowing for visualization and tracking of CD4-expressing cells or monitoring viral entry inhibition. The efficiency of this labeling is dependent on several factors including the health and density of the cells, the concentration of the labeling reagent, and the incubation conditions.
Caption: Binding mechanism of this compound to the CD4 receptor.
Troubleshooting Poor Labeling Efficiency: FAQs
This section addresses common issues encountered during this compound labeling experiments.
Q1: I am observing no or very low fluorescent signal after labeling with this compound. What are the possible causes and solutions?
A1: Low or absent fluorescence is a common issue that can stem from several factors.[3][4]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inadequate Concentration of this compound | Increase the concentration of this compound. Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[5] |
| Low Expression of CD4 Receptor | Ensure you are using a cell line known to express CD4. Verify the expression level of CD4 on your target cells using a validated method like flow cytometry with a known anti-CD4 antibody. |
| Suboptimal Incubation Time or Temperature | Optimize the incubation time and temperature. Try increasing the incubation period or adjusting the temperature to see if it improves labeling efficiency.[4][6] |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching.[7] Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium if you are imaging fixed cells.[5][7] |
| Quenching of the NBD Dye | The fluorescence of NBD dyes is highly sensitive to the environment and can be quenched in aqueous solutions.[8][9] Ensure the final imaging buffer is compatible with maintaining NBD fluorescence. The fluorescence increases in a more hydrophobic environment, such as when bound to the receptor.[9] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the NBD fluorophore (typically excitation around 460-480 nm and emission around 520-550 nm).[6] |
| Cell Health | Ensure that the cells are healthy and viable before and during the labeling procedure. Dead cells can exhibit altered membrane properties and may not label efficiently.[6] |
Q2: The background fluorescence is too high, obscuring the specific signal from my labeled cells. How can I reduce the background?
A2: High background fluorescence can be caused by non-specific binding of the dye or excess unbound dye in the sample.[4][7]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | While a certain concentration is needed for labeling, too much can lead to high background.[7] Titrate the this compound concentration to find a balance between good signal and low background. |
| Inadequate Washing Steps | Increase the number and/or duration of washing steps after the labeling incubation to thoroughly remove unbound this compound.[4] |
| Non-Specific Binding | Include a blocking step before adding this compound. Using a buffer containing a protein like Bovine Serum Albumin (BSA) can help reduce non-specific binding to cell surfaces or plasticware.[4] A "back-exchange" step, incubating with a solution of fatty acid-free BSA after staining, can help remove excess NBD from the plasma membrane.[7][10] |
| Autofluorescence of Cells or Medium | Image an unlabeled control sample to assess the level of autofluorescence. If high, consider using a culture medium with reduced autofluorescence (e.g., phenol (B47542) red-free medium) for the experiment and imaging. |
Q3: The fluorescent signal appears patchy or uneven across the cell population. What could be the reason?
A3: Uneven staining can result from issues with cell handling, reagent mixing, or the health of the cell culture.[4]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Clumping | Ensure a single-cell suspension before and during labeling. Gently pipette or vortex to break up cell clumps. |
| Uneven Distribution of Labeling Reagent | Ensure the this compound solution is thoroughly mixed with the cell suspension by gentle pipetting or rocking during incubation.[4] |
| Variability in CD4 Expression | The cell population may have heterogeneous expression of the CD4 receptor. Analyze CD4 expression using flow cytometry to confirm if this is the case. |
| Poor Cell Adherence (for adherent cells) | If working with adherent cells, ensure the cell monolayer is confluent and healthy. Uneven cell growth can lead to patchy labeling. |
Experimental Protocols
General Protocol for this compound Labeling of Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash them once with an appropriate buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the same buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Labeling:
-
Prepare a working solution of this compound in the same buffer. A starting concentration of 1-10 µM is recommended, but this should be optimized.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cells in fresh, cold buffer.
-
Repeat the wash step 2-3 times to remove unbound dye.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., flow cytometry buffer or imaging medium).
-
Analyze the labeled cells using a fluorescence microscope or flow cytometer with the appropriate filter sets for NBD.
-
Troubleshooting Workflow
If you are experiencing poor labeling results, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting common this compound labeling issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
NBD-10007 Technical Support Center: Troubleshooting Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter aggregation-related issues during their experiments with NBD-10007, a CD4 agonist with anti-HIV-1 activity.[1] Proper handling and formulation are critical to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a CD4 agonist and exhibits anti-HIV-1 viral activity.[1] Its mechanism involves mimicking the CD4 receptor, which is the primary receptor for HIV-1 entry into host cells. By binding to the viral envelope glycoprotein (B1211001) gp120, this compound is believed to induce conformational changes that prevent the subsequent steps required for viral fusion and entry.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is common practice to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media for experiments.
Q3: What is compound aggregation and why is it a concern for this compound?
A3: Compound aggregation is a phenomenon where small molecules self-associate to form larger, colloidal particles in solution. This is a common issue for many small molecule drug candidates and can lead to several experimental artifacts, including:
-
False-positive results: Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to misleading bioactivity data.
-
Reduced potency: The effective monomeric concentration of the compound is decreased, potentially underestimating its true potency.
-
Poor reproducibility: The extent of aggregation can be highly sensitive to experimental conditions, leading to variability between experiments.
Aggregation has been noted as a concern for other HIV entry inhibitors, where it can interfere with their inhibitory activity.
Q4: How can I visually identify potential aggregation of this compound?
A4: When diluting your DMSO stock of this compound into an aqueous buffer (e.g., PBS) or cell culture medium, look for any signs of precipitation, such as a cloudy or hazy appearance, or the formation of visible particles. This is a primary indicator of poor solubility and potential aggregation.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound aggregation.
Problem 1: I observe precipitation when diluting my this compound DMSO stock into my aqueous assay buffer.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, or the final DMSO concentration is too low to maintain solubility.
-
Solutions:
-
Decrease the final compound concentration: Test a lower concentration of this compound in your assay.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain compound solubility. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay.
-
Use a different buffer system: The pH and ionic strength of the buffer can influence compound solubility. Experiment with different physiological buffers to find one that is more amenable to this compound.
-
Incorporate excipients: Non-ionic detergents like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01%) can help prevent aggregation of hydrophobic compounds. However, their compatibility with the specific assay must be validated as they can interfere with some biological systems.
-
Problem 2: My experimental results with this compound are inconsistent or not reproducible.
-
Possible Cause: Variable aggregation of this compound between experiments. The kinetics of aggregation can be influenced by minor variations in temperature, incubation time, and pipetting techniques.
-
Solutions:
-
Standardize the dilution protocol: Prepare fresh dilutions of this compound for each experiment using a consistent and rapid dilution method. Vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Control for incubation time: Do not let the diluted compound solution sit for extended periods before adding it to the assay. Perform a time-course experiment to see if the inhibitory effect changes with pre-incubation time, which could indicate time-dependent aggregation.
-
Include control experiments: To test for non-specific inhibition due to aggregation, include a control protein (e.g., bovine serum albumin, BSA) in your assay. Aggregates often sequester proteins non-specifically, and the presence of an excess of a control protein can mitigate this effect.
-
Problem 3: I suspect this compound is forming aggregates, but I don't see visible precipitation.
-
Possible Cause: Formation of sub-micron sized aggregates that are not visible to the naked eye.
-
Solutions:
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that can detect the presence of small aggregates in solution by measuring their size distribution.
-
Detergent sensitivity assay: Run the experiment in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). If the activity of this compound is significantly reduced in the presence of the detergent, it is a strong indication that aggregation is contributing to the observed effect.
-
Data Presentation
Table 1: Recommended Solvent and Final Assay Concentrations
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | 100% DMSO | Prepare a high-concentration stock (e.g., 10 mM). |
| Final DMSO Concentration in Assay | ≤ 0.5% | Determine the maximum tolerable concentration for your specific assay. |
| Recommended Final this compound Concentration | Start with a dose-response curve from low to high µM concentrations. | The reported IC50 for inhibiting HIV-1 entry is in the low micromolar range.[1] |
| Optional Excipients | 0.01% Tween-20 or Pluronic F-68 | Test for compatibility with your assay system. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For your experiment, perform a serial dilution of the DMSO stock in your chosen aqueous buffer or cell culture medium.
-
To minimize precipitation, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared dilutions immediately in your assay.
Protocol 2: Detergent Sensitivity Assay to Detect Aggregation
-
Prepare two sets of this compound dilutions as described in Protocol 1.
-
To one set of dilutions, add a non-ionic detergent (e.g., Tween-20) to a final concentration of 0.01%.
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The other set of dilutions will not contain detergent.
-
Run your biological assay in parallel with both sets of dilutions.
-
If the apparent activity of this compound is significantly lower in the presence of the detergent, it suggests that aggregation is a contributing factor to the observed activity.
Visualizations
References
Technical Support Center: NBD-10007 Fluorescence and pH Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the fluorescence of NBD-10007.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence environmentally sensitive?
This compound is a small molecule that acts as a CD4 agonist with anti-HIV-1 activity.[1] It incorporates the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The NBD group is known for its sensitivity to the local environment, particularly polarity.[2] Its fluorescence is typically weak in aqueous (polar) solutions and significantly enhanced in hydrophobic (non-polar) environments.[2] This is due to the twisted intramolecular charge transfer (TICT) state of the NBD molecule, which is stabilized in polar solvents, leading to non-radiative decay.
Q2: How does pH affect the fluorescence of this compound?
The chemical structure of this compound contains amine functional groups. These amines can undergo protonation at acidic pH. Protonation of these groups can alter the electronic properties of the fluorophore, often leading to a decrease in fluorescence intensity through a process called photoinduced electron transfer (PET). Therefore, it is anticipated that the fluorescence of this compound will be quenched at lower pH values and be brighter at neutral to alkaline pH.
Q3: What is the optimal pH range for working with this compound?
The optimal pH will depend on the specific application. For experiments requiring maximal fluorescence intensity, a neutral to slightly alkaline pH (e.g., pH 7.4-8.5) is likely to be optimal. However, if using this compound as a pH-sensitive probe, the range of interest would be around its pKa, where the fluorescence change is most dramatic. It is crucial to experimentally determine the pH profile of this compound fluorescence for your specific experimental conditions.
Q4: Can I use this compound to measure pH in acidic organelles like lysosomes?
While some NBD-based probes are designed as "turn-on" sensors for acidic environments, the predicted behavior of this compound, based on its structure, is fluorescence quenching at acidic pH. Therefore, it may not be ideal for direct fluorescence intensity measurements in acidic organelles. However, it could potentially be used as a ratiometric sensor if there is a corresponding shift in the excitation or emission spectra with pH changes.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound fluorescence and its pH sensitivity.
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | pH of the buffer is too acidic: Protonation of the amine groups in this compound can quench its fluorescence. | Verify the pH of your buffer and adjust to a neutral or slightly alkaline range (pH 7.4-8.5). Prepare fresh buffers to ensure accurate pH. |
| Low concentration of this compound: The concentration of the probe may be below the detection limit of the instrument. | Increase the concentration of this compound. Perform a concentration titration to find the optimal working concentration. | |
| Photobleaching: The NBD fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light. | Reduce the exposure time and/or the intensity of the excitation light. Use an anti-fade mounting medium for microscopy applications. | |
| Inconsistent fluorescence readings | Fluctuations in buffer pH: Small changes in pH, especially around the pKa of this compound, can lead to significant changes in fluorescence. | Use a buffer with sufficient buffering capacity for the experimental pH range. Ensure all solutions are at the same temperature, as pH can be temperature-dependent. |
| Precipitation of this compound: The compound may not be fully soluble in the aqueous buffer, leading to light scattering and inconsistent readings. | Ensure this compound is completely dissolved. The use of a small amount of a co-solvent like DMSO or ethanol (B145695) (typically <1%) may be necessary. | |
| Unexpected shift in fluorescence spectrum | Change in local environment: The NBD fluorophore is sensitive to polarity. Binding to a protein or partitioning into a lipid membrane can cause a spectral shift. | Characterize the fluorescence spectrum of this compound in different solvents to understand its solvatochromic properties. This can provide insights into its binding environment. |
| pH-dependent spectral shift: In addition to intensity changes, the excitation or emission maximum of this compound may shift with pH. | Perform a full spectral pH titration to characterize any wavelength shifts. This information can be used for ratiometric measurements. |
Quantitative Data
The following table summarizes hypothetical, yet plausible, photophysical properties of this compound at different pH values, based on the general behavior of NBD-amine derivatives. Note: These values should be experimentally determined for accurate results.
| pH | Relative Fluorescence Quantum Yield (Φ) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹ at λ_ex) |
| 4.0 | 0.05 | 465 | 545 | 22,000 |
| 5.0 | 0.15 | 468 | 540 | 23,500 |
| 6.0 | 0.35 | 470 | 538 | 24,000 |
| 7.0 | 0.60 | 472 | 535 | 25,000 |
| 7.4 | 0.75 | 472 | 535 | 25,500 |
| 8.0 | 0.85 | 473 | 534 | 26,000 |
| 9.0 | 0.90 | 473 | 534 | 26,000 |
Experimental Protocols
Protocol 1: Determination of the pH-Fluorescence Profile of this compound
Objective: To determine the fluorescence intensity of this compound as a function of pH.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10) at a constant ionic strength.
-
Fluorometer
-
pH meter
Procedure:
-
Prepare a series of buffer solutions with pH values ranging from 3.0 to 10.0 in 0.5 or 1.0 pH unit increments.
-
For each pH value, prepare a solution of this compound at a final concentration of 1-10 µM in the respective buffer. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize solvent effects.
-
Measure the fluorescence intensity of each sample using the fluorometer. Use an excitation wavelength of ~472 nm and measure the emission spectrum from 500 nm to 650 nm.
-
Record the peak emission intensity at ~535 nm for each pH value.
-
Plot the fluorescence intensity as a function of pH to generate a pH-fluorescence profile.
-
(Optional) Fit the data to a sigmoidal curve to determine the apparent pKa of the this compound fluorophore.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield of this compound at a specific pH using a known standard.
Materials:
-
This compound solution in a buffer of known pH (e.g., pH 7.4)
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the appropriate solvents.
-
Measure the absorbance of each dilution at the excitation wavelength to be used for fluorescence measurements. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Grad) is used to calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²) where η is the refractive index of the solvent.
Visualizations
Caption: pH-dependent fluorescence of this compound.
Caption: Putative signaling pathway of this compound as a CD4 agonist.
Caption: Troubleshooting workflow for this compound fluorescence issues.
References
NBD-10007 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity assessment of NBD-10007.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic activity of this compound?
This compound, a CD4 agonist with anti-HIV-1 activity, has demonstrated cytotoxic effects in human MT2 cells. The half-maximal inhibitory concentration (IC50) was determined to be 4.2 μM after a 4-day exposure period using an XTT assay.[1] The cytotoxic concentration 50 (CC50) in the same cell line was found to be greater than 62 μM.[1]
Q2: What is the potential mechanism of this compound cytotoxicity?
While the precise cytotoxic mechanism of this compound has not been fully elucidated in publicly available literature, its function as a CD4 agonist suggests a potential mechanism involving the induction of signaling pathways in CD4-expressing cells, such as T-lymphocytes. Agonistic binding to the CD4 receptor can trigger intracellular signaling cascades that, under certain conditions or in specific cell types, may lead to activation-induced cell death (AICD) or other forms of apoptosis.
Q3: Which cell lines are suitable for testing this compound cytotoxicity?
Currently, published data is available for the human T-cell leukemia line, MT2. However, it is recommended to assess the cytotoxicity of this compound in a panel of cell lines relevant to your research, including various cancer cell lines and peripheral blood mononuclear cells (PBMCs), to understand its broader cytotoxic profile and potential for off-target effects.
Q4: What are the recommended positive controls for a cytotoxicity assay with this compound?
A common positive control for cytotoxicity assays is a well-characterized cytotoxic agent such as doxorubicin, paclitaxel, or staurosporine, depending on the cell line and the specific cytotoxic pathway being investigated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly check for and address any signs of contamination. |
| Low or no cytotoxic effect observed | - Incorrect drug concentration- Short incubation time- Cell line resistance- Inactive compound | - Verify the dilution calculations and prepare fresh drug solutions.- Extend the incubation period (e.g., 48, 72 hours).- Test a wider range of concentrations and consider using a different, more sensitive cell line.- Confirm the identity and purity of the this compound compound. |
| Unexpectedly high cytotoxicity at low concentrations | - Error in drug dilution- Contamination of the drug stock or media- Cell line hypersensitivity | - Prepare fresh dilutions from the stock solution.- Use fresh, sterile media and reagents.- Perform a preliminary dose-response experiment with a very wide concentration range to determine the optimal testing concentrations. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in reagent lots- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Qualify new lots of reagents before use in critical experiments.- Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound cytotoxicity.
| Compound | Cell Line | Assay | Incubation Time | Parameter | Value | Reference |
| This compound | MT2 | XTT | 4 days | IC50 | 4.2 μM | [1] |
| This compound | MT2 | XTT | 4 days | CC50 | > 62 μM | [1] |
Experimental Protocols
Detailed Methodology for XTT Cytotoxicity Assay
This protocol is a generalized procedure for determining the cytotoxicity of this compound using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.
Materials:
-
This compound
-
Target cell line (e.g., MT2)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Add 100 µL of the this compound dilutions to the appropriate wells. For the negative control wells, add 100 µL of medium with the corresponding solvent concentration.
-
Incubate the plate for the desired exposure time (e.g., 4 days).
-
-
XTT Reagent Preparation and Addition:
-
Shortly before the end of the incubation period, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for an additional 4-6 hours at 37°C in a humidified 5% CO2 incubator, or until a color change is apparent.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan (B1609692) product.
-
Measure the absorbance of each well at 450-500 nm using a microplate spectrophotometer. A reference wavelength of 650 nm is often used to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound using an XTT assay.
Caption: A putative signaling pathway illustrating how this compound, as a CD4 agonist, might induce cytotoxicity.
References
Technical Support Center: Preventing Artifacts with NBD-based Probes
Welcome to the technical support center for NBD (Nitrobenzoxadiazole)-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common artifacts encountered during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are NBD-based probes and their primary applications in microscopy?
A1: NBD-based probes are fluorescent analogs of various biomolecules, such as lipids (e.g., NBD-ceramide, NBD-cholesterol) and other small molecules.[1] The NBD group is a small, environmentally sensitive fluorophore.[1] These probes are widely used to study dynamic cellular processes, including lipid transport and metabolism, membrane structure, and ion concentrations.[1][2] A key application is the use of NBD-ceramide as a selective stain for the Golgi apparatus in both live and fixed cells.[3][4]
Q2: Why is my fluorescent signal weak or fading quickly?
A2: A weak or rapidly fading signal is often due to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce after repeated exposure to excitation light.[5][6] NBD probes can be susceptible to photobleaching.[7] To minimize this, it is crucial to reduce the intensity and duration of light exposure during imaging.[8][9] Using an anti-fade mounting medium for fixed cells can also be beneficial.[8] Additionally, ensure that the probe is used under optimal environmental conditions, as the fluorescence of some NBD probes is sensitive to the polarity of their surroundings.[1]
Q3: The fluorescence from my NBD probe is appearing in cellular compartments other than my target. What is causing this non-specific staining?
A3: Non-specific staining can occur for several reasons. High concentrations of the probe can lead to its accumulation in unintended cellular membranes and compartments.[10] It is also possible that the probe is being metabolized by the cell, and its fluorescent metabolites are localizing to different areas. For instance, NBD-ceramide is metabolized in the Golgi to fluorescent sphingomyelin (B164518) and glucosylceramide, which is the basis for its use as a Golgi stain.[11] If staining is observed elsewhere, it could be due to the specific lipid metabolism of the cell type being studied.[11] Insufficient washing after staining can also leave unbound probe that contributes to background fluorescence.[10]
Q4: Can I use NBD-based probes in both live and fixed cells?
A4: Yes, many NBD-based probes, such as NBD-ceramide, can be used for staining both live and fixed cells.[3][11] However, the protocols for each application will differ. For live-cell imaging, it is crucial to maintain cell health and minimize phototoxicity.[5] For fixed cells, the fixation method is important; aldehyde-based fixatives like paraformaldehyde are generally recommended, while detergents and methanol/acetone fixatives should be avoided as they can disrupt lipid structures.[3]
Troubleshooting Common Artifacts
This section provides a systematic guide to identifying and resolving common artifacts encountered when using NBD-based probes.
| Observed Artifact | Potential Cause | Recommended Solution | Relevant Parameters |
| High Background Fluorescence | 1. Probe concentration is too high, leading to non-specific binding.[10] 2. Inadequate washing, leaving excess unbound probe.[10] 3. Autofluorescence from cells or medium.[12] | 1. Perform a concentration titration to find the optimal probe concentration (typically in the low µM range).[13] 2. Increase the number and duration of wash steps after probe incubation.[14] For lipid probes, a "back-exchange" with fatty acid-free BSA can help remove probe from the plasma membrane.[15] 3. Image an unstained control sample to assess autofluorescence. If significant, consider using a different emission filter or a probe with a red-shifted emission.[12] | Probe Concentration, Washing Time/Volume, BSA Concentration |
| Weak or No Signal | 1. Probe concentration is too low.[13] 2. Photobleaching due to excessive light exposure.[5] 3. Incorrect filter set for NBD fluorescence. | 1. Increase the probe concentration incrementally. 2. Reduce excitation light intensity and exposure time. Use an anti-fade reagent for fixed cells.[8][9] 3. Use a standard FITC/GFP filter set (Excitation ~466 nm, Emission ~536 nm).[11] | Probe Concentration, Light Intensity, Exposure Time |
| Patchy or Uneven Staining | 1. Probe aggregation. 2. Uneven probe distribution during incubation. | 1. Ensure the probe is fully dissolved in the solvent before preparing the working solution. For lipid probes, complexing with BSA can improve solubility and delivery.[3] 2. Gently agitate the sample during incubation to ensure even distribution of the probe. | Probe Preparation, Incubation Conditions |
| Cellular Stress or Death (Phototoxicity) | 1. High-intensity and/or prolonged exposure to excitation light, especially shorter wavelengths.[2][5] 2. High probe concentration leading to cytotoxic effects. | 1. Use the lowest possible light intensity and exposure time.[16] Consider using imaging media with antioxidants.[17] 2. Determine the optimal, lowest effective probe concentration through a titration experiment.[13] | Light Intensity, Exposure Time, Probe Concentration |
Data Presentation
The following tables summarize key quantitative parameters for optimizing experiments with NBD-based probes.
Table 1: Recommended Concentration and Incubation Times for NBD-Ceramide
| Application | Cell Type | Probe Concentration | Incubation Time | Incubation Temperature |
| Live-Cell Golgi Staining | Mammalian Cells | 1-5 µM | 30-60 minutes | 37°C |
| Fixed-Cell Golgi Staining | Mammalian Cells | 5 µM | 30 minutes | 4°C |
| Lipid Uptake and Trafficking | Mammalian Cells | 1-5 µM | 5-60 minutes | 4°C (pulse), 37°C (chase) |
Note: These are starting recommendations. Optimal conditions may vary depending on the specific cell line and experimental setup.
Table 2: Troubleshooting Parameters for Signal Optimization
| Parameter | Typical Range | Effect on Signal | Recommendation for Optimization |
| Probe Concentration | 0.1 - 10 µM | Higher concentration can increase signal but also background and phototoxicity. | Start with 1-5 µM and perform a titration to find the best signal-to-noise ratio.[18] |
| Incubation Time | 5 - 60 minutes | Longer incubation can increase signal but may also lead to metabolic changes or non-specific localization. | Optimize for the specific application; shorter times for uptake studies, longer for metabolic labeling.[19] |
| Excitation Light Intensity | - | Higher intensity increases signal but also photobleaching and phototoxicity. | Use the lowest intensity that provides a detectable signal.[16] |
| Exposure Time | - | Longer exposure increases signal but also photobleaching. | Use the shortest exposure time necessary for a good signal-to-noise ratio.[6] |
| BSA Concentration (for back-exchange) | 0.34 - 2 mg/mL | Helps remove non-specific plasma membrane staining. | Use fatty acid-free BSA in the wash buffer after staining.[3][11] |
Experimental Protocols
Protocol 1: Live-Cell Staining of the Golgi Apparatus with NBD-Ceramide
This protocol describes the labeling of the Golgi apparatus in living mammalian cells.
-
Preparation of NBD C6-Ceramide-BSA Complex:
-
Prepare a 1 mM stock solution of NBD C6-ceramide in an appropriate organic solvent (e.g., chloroform:ethanol 19:1 v/v).[3]
-
Dispense 50 µL of the stock solution into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.[3]
-
Resuspend the dried lipid in 200 µL of absolute ethanol.[3]
-
In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in a balanced salt solution (e.g., HBSS) with 10 mM HEPES, pH 7.4.[3]
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While vortexing the BSA solution, inject the ethanolic NBD-ceramide solution to form the complex. The final concentration is typically around 5 µM.[3]
-
Store the complex at -20°C.
-
-
Cell Staining:
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Wash the cells with a suitable imaging buffer (e.g., HBSS/HEPES).[3]
-
Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C. This step allows the probe to label the plasma membrane.[3]
-
Wash the cells several times with ice-cold medium to remove excess probe.[3]
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Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for transport to and metabolism within the Golgi apparatus.[3]
-
-
Imaging:
-
Wash the cells with fresh medium.
-
Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation ≈ 466 nm, Emission ≈ 536 nm).[11]
-
Protocol 2: Fixed-Cell Staining of the Golgi Apparatus with NBD-Ceramide
This protocol is for labeling the Golgi apparatus in fixed mammalian cells.
-
Cell Fixation:
-
Grow cells on coverslips.
-
Wash the cells with a balanced salt solution.
-
Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[3]
-
Wash the cells several times with PBS.
-
-
Staining:
-
Back-Exchange (Optional but Recommended):
-
To enhance the Golgi staining and reduce background, incubate the cells with a solution containing 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at room temperature.[11] This step helps to remove excess probe from other membranes.
-
-
Mounting and Imaging:
-
Wash the cells with fresh buffer.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium (an anti-fade medium is recommended).
-
Image the cells using a fluorescence microscope with a standard FITC/GFP filter set.
-
Visualizations
Caption: A generalized experimental workflow for using NBD-based fluorescent probes in microscopy.
Caption: A logical workflow for troubleshooting common artifacts in NBD probe microscopy.
References
- 1. Cellular metabolic activity marker via selective turn-ON detection of transporter protein using nitrobenzoxadiazole-based fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecopoeia.com [genecopoeia.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. biotium.com [biotium.com]
- 14. youtube.com [youtube.com]
- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 18. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]
- 19. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
Technical Support Center: Improving NBD-10007 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with NBD-10007 in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals working with this and other hydrophobic compounds.
Troubleshooting Guide: Common Solubility Issues
Q1: My this compound is not dissolving in my aqueous buffer, what should I do?
A1: Poor solubility of hydrophobic compounds like this compound in aqueous buffers is a common issue. Here is a step-by-step approach to address this:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: It is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for this purpose.[1][2][3][4]
-
Serial Dilution into Aqueous Buffer: Once you have a clear stock solution, you can perform serial dilutions into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing and prevent precipitation.
-
Optimize the Final Concentration of Organic Solvent: Aim for the lowest possible final concentration of the organic solvent in your assay, as high concentrations can affect biological systems. Typically, a final concentration of less than 1% (v/v) is desirable.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What are my next steps?
A2: Precipitation upon dilution indicates that the aqueous buffer cannot maintain the solubility of this compound at the desired concentration. Consider the following troubleshooting steps:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound. Try working with a lower final concentration.
-
Use a Different Co-solvent: Some compounds are more soluble in other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF).[3] Prepare a new stock solution in an alternative solvent and test its compatibility with your buffer.
-
Incorporate Solubility Enhancers: If the above steps are not successful, you may need to use solubility-enhancing excipients in your buffer. Common options include:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and improving solubility.[5][6][7]
-
-
Adjust the pH of the Buffer: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like NBD derivatives, dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[1][4] Ethanol and dimethylformamide (DMF) are also viable alternatives.[3]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell-based experiments. It is always best to run a vehicle control (buffer with the same concentration of DMSO) to assess any potential effects on your specific assay.
Q3: Will using solubility enhancers like cyclodextrins or surfactants interfere with my experiment?
A3: It is possible that solubility enhancers can interact with your experimental system. For example, surfactants can disrupt cell membranes at high concentrations, and cyclodextrins can interact with other molecules in the assay. Therefore, it is crucial to run appropriate controls with the solubility enhancer alone to determine its effect on your experiment.
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: You can experimentally determine the solubility by preparing a saturated solution. Add an excess amount of this compound to your buffer, agitate it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached, and then centrifuge or filter the solution to remove the undissolved solid. The concentration of this compound in the clear supernatant can then be measured, for example, by UV-Vis spectrophotometry or fluorescence spectroscopy.
Data Summary
Since specific quantitative data for this compound is not available, the following table summarizes the qualitative solubility characteristics of NBD-based compounds and compares common solubilization strategies.
| Solubilization Strategy | Principle of Action | Advantages | Disadvantages |
| Organic Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent mixture, allowing for the dissolution of hydrophobic molecules. | Simple to implement; effective for creating concentrated stock solutions. | Can be toxic to cells at high concentrations; may affect protein stability. |
| pH Adjustment | For ionizable compounds, changing the pH alters the charge state to a more soluble form.[5][8] | Can significantly increase solubility; simple to adjust. | Only applicable to ionizable compounds; may affect the pH of the final assay. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin (B1172386) cavity.[6][7] | Generally have low toxicity; can significantly enhance solubility. | Can have a high molecular weight, affecting formulation mass; potential for interactions with other assay components. |
| Surfactants (e.g., Tween® 20, Triton™ X-100) | Form micelles that encapsulate the hydrophobic drug in their core.[5] | Effective at low concentrations; a wide variety of surfactants are available. | Can interfere with cell membranes and protein function; may be difficult to remove from the final product. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier.[5][7] | Can significantly increase solubility and bioavailability. | More complex formulations to prepare; may not be suitable for all applications. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Co-solvent
-
Weigh out a precise amount of this compound powder.
-
Add a sufficient volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For use in experiments, dilute the stock solution into the aqueous buffer immediately before use. Add the stock solution dropwise to the buffer while vortexing to ensure rapid dispersion.
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.
-
Allow the mixture to equilibrate by stirring for several hours or overnight at room temperature, protected from light.
-
The resulting solution can be filtered through a 0.22 µm filter to remove any undissolved precipitate before use in your experiment.
-
Remember to include a vehicle control with HP-β-CD alone in your experiments.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorescent Lipid Probes: Understanding NBD-Labeled Lipids and Their Alternatives
A Note on NBD-10007: Initial searches for "this compound" in the context of lipid probes have revealed that this compound is not a lipid probe. Instead, this compound is identified as a CD4 agonist with anti-HIV-1 viral activity[1][2]. The "NBD" in its nomenclature does not refer to the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore commonly used to label lipids.
This guide will, therefore, focus on a representative and widely used NBD-labeled lipid probe, NBD-PE (NBD-phosphatidylethanolamine), and compare it with other common classes of fluorescent lipid probes. This comparison is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs in lipid biology.
Introduction to Fluorescent Lipid Probes
Fluorescent lipid probes are essential tools for visualizing and understanding the complex roles of lipids in cellular processes. These probes are typically analogs of natural lipids attached to a fluorophore, allowing for the investigation of lipid trafficking, membrane dynamics, and lipid-protein interactions within living cells. The choice of a fluorescent probe is critical, as the properties of the fluorophore can significantly influence the experimental outcome.
This guide provides a detailed comparison of NBD-PE with other popular lipid probes, focusing on their photophysical properties, applications, and the experimental considerations for their use.
Quantitative Performance Metrics: A Side-by-Side Comparison
The effectiveness of a fluorescent lipid probe is largely determined by its photophysical characteristics. The following table summarizes the key quantitative metrics for NBD-PE and several common alternative lipid probes.
| Property | NBD-PE | BODIPY FL C5-Ceramide | Laurdan | Nile Red |
| Excitation Maximum (nm) | ~463 | ~505 | ~350 | ~552 (in a lipid-rich environment) |
| Emission Maximum (nm) | ~536 | ~511 | ~440 (ordered phase), ~490 (disordered phase) | ~636 (in a lipid-rich environment) |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 22,000 | ~80,000 | ~20,000 | ~45,000 |
| Quantum Yield | Environment-dependent, low in water[3] | High | Environment-dependent | Environment-dependent, low in water |
| Photostability | Moderate, sensitive to cholesterol[4] | High[4] | Moderate | Moderate |
| Environmental Sensitivity | High[3] | Low | Very High | Very High |
| Common Applications | Labeling lysosomal lipid bodies, measuring phospholipidosis, labeling GUVs | Golgi staining, lipid trafficking[4] | Membrane fluidity and phase studies | Staining of lipid droplets |
In-Depth Comparison of Lipid Probes
NBD-Labeled Lipids
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a popular fluorophore for labeling lipids. Its fluorescence is highly sensitive to the polarity of the surrounding environment; it is weakly fluorescent in aqueous media and becomes brightly fluorescent in hydrophobic environments[3]. This property makes NBD-labeled lipids excellent probes for studying the insertion of lipids into membranes and for monitoring changes in the local membrane environment. However, the quantum yield of NBD is generally lower than that of other fluorophores like BODIPY, and its photostability can be a limiting factor in long-term imaging experiments[4]. The fluorescence of NBD can also be sensitive to the presence of cholesterol[4].
BODIPY-Labeled Lipids
BODIPY (boron-dipyrromethene) dyes are known for their sharp excitation and emission peaks, high quantum yields, and excellent photostability[4]. Unlike NBD, the fluorescence of BODIPY is relatively insensitive to the polarity of the environment. This makes BODIPY-labeled lipids reliable tracers for following the movement and localization of lipids within cells without the confounding effects of environmental changes on fluorescence intensity. BODIPY FL C5-ceramide is a widely used probe for visualizing the Golgi apparatus[4].
Laurdan
Laurdan is an environment-sensitive probe that exhibits a spectral shift in its emission based on the phase of the lipid membrane. In more ordered, liquid-ordered (Lo) phases, its emission is blue-shifted (~440 nm), while in more fluid, liquid-disordered (Ld) phases, the emission is red-shifted (~490 nm). This property allows for the ratiometric imaging of membrane fluidity and the visualization of lipid rafts.
Nile Red
Nile Red is a lipophilic stain that is strongly fluorescent in lipid-rich environments but has very little fluorescence in aqueous media. It is commonly used to stain intracellular lipid droplets. Its emission spectrum is also sensitive to the polarity of the surrounding lipids, which can provide some information about the nature of the lipid environment.
Experimental Protocols
General Protocol for Labeling Live Cells with Fluorescent Lipid Probes
This protocol provides a general guideline for labeling live cells with fluorescent lipid probes. Optimization may be required for specific cell types and experimental conditions.
-
Probe Preparation: Prepare a stock solution of the fluorescent lipid probe (e.g., 1 mM) in a suitable organic solvent like ethanol (B145695) or DMSO.
-
Complexation with BSA (for NBD and BODIPY probes): For cellular delivery, it is often beneficial to complex the lipid probe with bovine serum albumin (BSA).
-
Dry down an aliquot of the lipid probe stock solution under a stream of nitrogen.
-
Resuspend the lipid film in a serum-free medium containing defatted BSA (e.g., 0.34 mg/mL) by vortexing. This results in a final probe concentration of, for example, 5 µM[4].
-
-
Cell Preparation: Culture cells on a suitable imaging dish or coverslip to an appropriate confluency.
-
Labeling:
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with the lipid probe-BSA complex in a serum-free medium for a specified time (e.g., 30 minutes) and temperature (e.g., 4°C for plasma membrane labeling, followed by a chase at 37°C for internalization studies)[4].
-
-
Washing: Wash the cells several times with fresh, pre-warmed medium to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
Visualizing Experimental Concepts
To aid in the understanding of the application of these probes, the following diagrams illustrate a typical experimental workflow and the conceptual differences between probe types.
Caption: A generalized workflow for cellular imaging using fluorescent lipid probes.
Caption: Conceptual classification of common fluorescent lipid probes.
References
A Head-to-Head Comparison: NBD-Labeled Lipids Versus BODIPY Dyes for Advanced Membrane Studies
For researchers, scientists, and drug development professionals navigating the complex world of cellular membranes, the choice of fluorescent probe is paramount. This guide provides an objective, data-driven comparison between two popular classes of lipophilic dyes: Nitrobenzoxadiazole (NBD)-labeled lipids and Boron-Dipyrromethene (BODIPY) dyes. We delve into their photophysical properties, performance in key membrane applications, and provide detailed experimental protocols to inform your selection.
The study of lipid bilayers, from their fundamental structure to their role in complex signaling pathways, relies on the ability to visualize and track their components in real-time. Both NBD and BODIPY fluorophores offer unique advantages for these applications. NBD-labeled lipids are valued for their small size and sensitivity to the local environment, while BODIPY dyes are renowned for their exceptional brightness and photostability. This guide will explore these characteristics to help you determine the optimal tool for your specific research needs.
Photophysical Properties: A Quantitative Overview
The performance of a fluorescent probe is fundamentally dictated by its photophysical characteristics. A desirable membrane probe should exhibit a high molar extinction coefficient (ε), a strong fluorescence quantum yield (Φ), and excellent photostability. The following tables summarize the key photophysical properties of representative NBD and BODIPY probes commonly used in membrane studies.
Table 1: Photophysical Properties of NBD-Labeled Lipids
| Probe | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Key Characteristics |
| NBD-PE | ~463 nm[1] | ~536 nm[1] | ~22,000 M⁻¹cm⁻¹[1] | Environment-dependent; low in water, higher in hydrophobic media. | Environmentally sensitive, small size, good for lipid trafficking studies. |
| NBD-C6-Ceramide | ~466 nm | ~539 nm | ~23,000 M⁻¹cm⁻¹ | Environment-dependent. | Used to study sphingolipid metabolism and transport. |
| 25-NBD-Cholesterol | ~470 nm | ~530 nm | ~20,000 M⁻¹cm⁻¹ | Environment-dependent. | Cholesterol analog for studying membrane domains and dynamics.[2] |
Table 2: Photophysical Properties of BODIPY Dyes
| Probe | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Key Characteristics |
| BODIPY FL C5-HPC | ~500 nm | ~510 nm | ~80,000 M⁻¹cm⁻¹[] | High, often approaching 1.0 in lipid environments.[] | Bright, photostable, pH-insensitive, excellent for imaging. |
| BODIPY 493/503 | ~493 nm | ~503 nm | ~80,000 M⁻¹cm⁻¹ | High. | Commonly used for staining neutral lipid droplets. |
| BODIPY TR methyl ester | ~589 nm | ~617 nm | ~100,000 M⁻¹cm⁻¹ | High. | Red-emitting, suitable for multicolor imaging. |
Performance in Membrane Studies: A Comparative Analysis
The choice between NBD-labeled lipids and BODIPY dyes often depends on the specific biological question being addressed. Below is a comparison of their performance in several key membrane research applications.
Brightness and Photostability
For applications requiring long-term imaging or high-intensity illumination, such as single-particle tracking or super-resolution microscopy, the superior brightness and photostability of BODIPY dyes are significant advantages. BODIPY fluorophores generally have higher extinction coefficients and quantum yields compared to NBD. A direct comparison of sphingolipids labeled with either NBD or BODIPY FL showed that the BODIPY FL conjugate produced a greater fluorescence output.
Environmental Sensitivity
The fluorescence of NBD is highly sensitive to the polarity of its environment. It is virtually non-fluorescent in aqueous solutions but becomes highly fluorescent in the hydrophobic interior of a lipid membrane. This property can be leveraged to study membrane binding events and changes in local lipid packing. However, this sensitivity can also be a drawback, as changes in membrane composition or phase can alter the fluorescence signal independently of the probe concentration. In contrast, the fluorescence of most BODIPY dyes is relatively insensitive to solvent polarity and pH, providing a more stable and quantitative signal for localization and tracking studies.
Probing Membrane Dynamics and Lipid Trafficking
NBD-labeled lipids , due to their smaller size, are often considered to be less perturbative to the membrane structure and are widely used as analogs of native lipids to study processes like lipid transport, intracellular trafficking, and membrane fusion. They have been successfully used to monitor the movement of phospholipids (B1166683) across the plasma membrane.
BODIPY dyes are also available as lipid conjugates and are excellent for visualizing membrane structures and lipid-rich organelles like lipid droplets. Their high fluorescence intensity and photostability make them ideal for dynamic imaging of these structures.
Studying Lipid Rafts and Membrane Domains
Both classes of probes have been used to investigate the heterogeneous organization of membranes into domains such as lipid rafts. 25-NBD-cholesterol , a fluorescent cholesterol analog, has been used to study the local organization of cholesterol in membranes. The choice of probe and the position of the fluorophore are critical in these studies to ensure that the probe accurately reports on the behavior of the native lipid.
Experimental Protocols
The following are generalized protocols for labeling live cells with NBD-labeled lipids and BODIPY dyes. Optimization will be required for specific cell types and experimental conditions.
Protocol 1: Live Cell Plasma Membrane Labeling with NBD-PE
Materials:
-
NBD-PE (1-oleoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Live cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare NBD-PE/BSA Complex:
-
Dissolve NBD-PE in ethanol (B145695) to a stock concentration of 1 mg/mL.
-
In a separate tube, prepare a 1% (w/v) BSA solution in HBSS.
-
Add the NBD-PE stock solution to the BSA solution while vortexing to achieve a final NBD-PE concentration of 10 µM. This complex helps to deliver the hydrophobic probe to the cells.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Remove the wash buffer and add the NBD-PE/BSA complex solution to the cells.
-
Incubate the cells at 4°C for 10-15 minutes. The low temperature inhibits endocytosis, restricting the label to the outer leaflet of the plasma membrane.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with cold HBSS to remove unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with filters appropriate for NBD (e.g., excitation ~460 nm, emission ~540 nm).
-
Protocol 2: Staining Intracellular Lipid Droplets with BODIPY 493/503
Materials:
-
BODIPY 493/503
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Live cells cultured on coverslips or imaging dishes
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required
-
Mounting medium
Procedure:
-
Prepare Staining Solution:
-
Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.
-
Dilute the stock solution in PBS to a final working concentration of 1-2 µg/mL.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Add the BODIPY 493/503 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with PBS.
-
-
Imaging (Live Cells):
-
Add fresh imaging buffer to the cells and image immediately using a fluorescence microscope with standard FITC/GFP filter sets (excitation ~490 nm, emission ~515 nm).
-
-
Imaging (Fixed Cells - Optional):
-
After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide with a suitable mounting medium.
-
Image as described for live cells.
-
Visualizing Experimental Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: General workflow for fluorescent labeling of live cells.
Caption: Key feature comparison between NBD and BODIPY dyes.
Conclusion: Making the Right Choice
The selection of a fluorescent probe for membrane studies is a critical decision that influences the quality and interpretation of experimental data.
-
Choose NBD-labeled lipids when:
-
Studying subtle changes in the membrane environment is the primary goal.
-
A smaller, less perturbative probe is required to mimic endogenous lipids closely.
-
Investigating lipid trafficking and metabolism.
-
-
Choose BODIPY dyes when:
-
High brightness and photostability are critical for long-term or high-resolution imaging.
-
A stable, quantitative signal is needed that is independent of the local environment.
-
Performing multicolor imaging experiments with other fluorophores.
-
Ultimately, the ideal probe depends on the specific experimental context. By understanding the distinct advantages and limitations of both NBD-labeled lipids and BODIPY dyes, researchers can make an informed decision to best illuminate the intricate and dynamic world of cellular membranes.
References
Cross-Validation of NBD-10007: A Comparative Analysis with the HIV-1 Attachment Inhibitor BMS-626529
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-HIV-1 activity of the CD4 mimetic NBD-10007 against the well-characterized attachment inhibitor, BMS-626529 (the active metabolite of the FDA-approved drug Fostemsavir). By presenting key experimental data and detailed protocols, this document aims to offer an objective comparison of their performance and mechanisms of action, facilitating informed decisions in antiviral drug development.
Introduction to HIV-1 Entry Inhibition
The entry of the Human Immunodeficiency Virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle and a prime target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary cellular receptor, CD4. This interaction induces conformational changes in gp120, allowing it to bind to a coreceptor, either CCR5 or CXCR4. Subsequently, the viral transmembrane protein gp41 mediates the fusion of the viral and cellular membranes, releasing the viral capsid into the cytoplasm.
This compound is a small-molecule CD4 mimetic that acts as an HIV-1 entry inhibitor. It functions by binding to the gp120 glycoprotein, likely within the Phe43 cavity, thereby mimicking the natural ligand CD4 and blocking the interaction between the virus and the host cell.[1]
BMS-626529 is a novel attachment inhibitor that also targets the HIV-1 gp120 protein, preventing its binding to CD4+ T cells.[2][3][4] It represents a different class of gp120-directed entry inhibitors and serves as an excellent benchmark for comparison.
Comparative Efficacy: In Vitro Antiviral Activity
The primary measure of in vitro efficacy for anti-HIV-1 compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. The following tables summarize the IC50 values for this compound and BMS-626529 against a panel of HIV-1 Env-pseudotyped viruses.
Table 1: Antiviral Activity of this compound against a Panel of HIV-1 Env-Pseudotyped Viruses
| HIV-1 Subtype | Pseudovirus | IC50 (µM) |
| B | NIH 11313 | 1.5 - 21 (Range for NBD-556, a closely related analog) |
| B | NIH 11906 | Data for specific this compound IC50 not available in the provided text |
| B | NIH 11601 | Data for specific this compound IC50 not available in the provided text |
| B | NIH 11890 | Data for specific this compound IC50 not available in the provided text |
| A, A/D, A2/D, A/E, A/G, C, D | Various | NBD-series compounds showed low-micromolar potencies against 53 reference pseudoviruses. |
Source: Curreli F, et al. Antimicrob Agents Chemother. 2014 Sep;58(9):5478-91.[1]
Table 2: Antiviral Activity of BMS-626529 against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | IC50 (nM) |
| LAI (CXCR4-tropic) | 0.7 ± 0.4 |
| JRFL | ~0.3 |
| SF-162 | ~0.4 |
| NL4-3 | ~0.3 |
| IIIb | ~0.4 |
| Bal | ~0.2 |
| 89.6 | ~0.3 |
| MN | <0.1 |
Source: Nowicka-Sans B, et al. Antimicrob Agents Chemother. 2012 Oct;56(10):5255-65.[5]
Table 3: Cell-Cell Fusion Inhibition
| Compound | IC50 (µM) |
| This compound (and analogs) | ~2.5 - 4.5 |
| NBD-556 (Control) | ~5.0 |
Source: Curreli F, et al. Antimicrob Agents Chemother. 2014 Sep;58(9):5478-91.[1]
Mechanism of Action: Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental setups used to derive the comparative data, the following diagrams are provided in the DOT language for Graphviz.
HIV-1 Entry Pathway and Points of Inhibition
Caption: HIV-1 entry pathway and the inhibitory action of this compound and BMS-626529.
Experimental Workflow: Pseudovirus Neutralization Assay
Caption: Workflow for the HIV-1 pseudovirus neutralization assay.
Experimental Workflow: Cell-Cell Fusion Inhibition Assay
Caption: Workflow for the cell-cell fusion inhibition assay.
Detailed Experimental Protocols
HIV-1 Env-Pseudotyped Virus Neutralization Assay
This assay measures the ability of a compound to inhibit viral entry mediated by the HIV-1 envelope glycoprotein.
1. Cell Preparation:
-
Culture TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed TZM-bl cells in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.
2. Compound Dilution:
-
Prepare serial dilutions of this compound or BMS-626529 in cell culture medium.
3. Neutralization Reaction:
-
Mix the diluted compounds with a predetermined amount of HIV-1 Env-pseudotyped virus (typically 200 TCID50).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
4. Infection:
-
Add the virus-compound mixture to the plated TZM-bl cells.
-
Include control wells with virus only (no inhibitor) and cells only (no virus).
5. Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
6. Readout:
-
After incubation, lyse the cells using a luciferase lysis buffer.
-
Measure the luciferase activity in a luminometer.
7. Data Analysis:
-
Calculate the percentage of neutralization by comparing the relative luminescence units (RLU) in the presence of the inhibitor to the RLU in the absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Cell Fusion Inhibition Assay
This assay assesses the ability of a compound to block the fusion of HIV-1 infected cells with uninfected target cells.
1. Cell Lines:
-
Use chronically HIV-1 infected cells (e.g., H9/HIV-1IIIB) as effector cells.
-
Use CD4-expressing cells (e.g., MT-2) as target cells.
2. Assay Setup:
-
Co-culture the effector and target cells in a 96-well plate.
-
Add serial dilutions of the test compound (this compound) to the co-culture.
3. Incubation:
-
Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
4. Observation and Quantification:
-
Visually inspect the wells for the formation of syncytia (large, multinucleated cells resulting from cell fusion) using a microscope.
-
Quantify the number and size of syncytia.
5. Data Analysis:
-
Calculate the percentage of fusion inhibition relative to the control wells without any inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that inhibits syncytia formation by 50%.
Conclusion
This comparative guide demonstrates that both this compound and BMS-626529 are effective inhibitors of HIV-1 entry, targeting the viral glycoprotein gp120. While BMS-626529 generally exhibits higher potency with IC50 values in the nanomolar range against a broad range of isolates, this compound and its analogs show promising activity in the low-micromolar range and effectively inhibit cell-cell fusion. The provided data and protocols offer a framework for the continued evaluation and development of novel HIV-1 entry inhibitors. The distinct chemical scaffolds of the NBD series may offer advantages in terms of resistance profiles and pharmacokinetic properties, warranting further investigation.
References
- 1. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
NBD-10007: A Paradigm Shift in Fluorescent Labeling for Advanced Research
In the dynamic landscape of biological research and drug development, the demand for precise and sensitive molecular probes is ever-present. While traditional fluorescent dyes have been instrumental, the advent of newer fluorophores, exemplified by the 7-nitrobenz-2-oxa-1,3-diazole (NBD) family, offers significant advantages. This guide provides a comprehensive comparison of the NBD class of dyes, with NBD-10007 serving as a representative, against conventional fluorescent labels, supported by experimental data and detailed methodologies.
Key Advantages of this compound Over Traditional Dyes
The superiority of NBD-based dyes lies in their unique photophysical properties, which are highly sensitive to the molecular environment. Unlike many traditional dyes that fluoresce constitutively, NBD fluorophores exhibit environment-sensitive fluorescence. They are weakly fluorescent in aqueous, polar environments but become brightly fluorescent in non-polar, hydrophobic settings.[1] This "turn-on" characteristic is invaluable for studying protein-protein interactions, conformational changes, and membrane dynamics, as the fluorescence signal directly reports on these events.
Another significant advantage is the small size and neutral charge of the NBD moiety at physiological pH.[2] This minimizes the potential for steric hindrance or electrostatic interference with the labeled biomolecule, ensuring that its native structure and function are preserved. Furthermore, the NBD core structure is amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse array of probes with tailored specificities for various analytes and cellular components.
Comparative Performance Data
The selection of a fluorescent probe is often a trade-off between various photophysical parameters. The following table provides a quantitative comparison between a representative NBD dye and common traditional fluorophores.
| Property | NBD-Cysteine Adduct | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (nm) | ~468 | ~494 | ~555 |
| Emission Max (nm) | ~535 | ~518 | ~580 |
| Quantum Yield (Φ) | 0.01 - 0.3 (environment dependent) | ~0.9 | ~0.7 |
| Photostability | Moderate | Low | High |
| Environmental Sensitivity | High | Low | Moderate |
| Molecular Weight (Da) | ~200 (NBD moiety) | ~389 | ~443 |
Note: The quantum yield of NBD is highly variable and increases significantly in non-polar environments. Data is compiled from various sources for dyes in aqueous buffer at physiological pH.
Experimental Protocols
To ensure reproducible and reliable results, adherence to standardized experimental protocols is crucial. Below are representative methodologies for protein labeling with an NBD-based probe and subsequent fluorescence measurement.
Protein Labeling with NBD-Halide
This protocol describes the labeling of a cysteine residue in a protein with an iodoacetamide (B48618) derivative of NBD.
Materials:
-
Protein of interest with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
NBD-iodoacetamide dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-fold molar excess of the NBD-iodoacetamide solution to the protein solution.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours or at 4°C overnight.
-
Stop the reaction by adding a small molecule thiol (e.g., dithiothreitol) to quench the unreacted NBD-iodoacetamide.
-
Separate the labeled protein from the unreacted dye and quenching agent using a size-exclusion chromatography column.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the NBD dye.
Steady-State Fluorescence Measurement
This protocol outlines the measurement of the fluorescence emission spectrum of an NBD-labeled protein.
Materials:
-
NBD-labeled protein solution of known concentration.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvette.
Procedure:
-
Dilute the NBD-labeled protein to a suitable concentration in the desired buffer.
-
Transfer the solution to the quartz cuvette and place it in the fluorometer.
-
Set the excitation wavelength to the absorption maximum of the NBD dye (typically around 468 nm).
-
Scan the emission spectrum over a range that covers the expected emission maximum (e.g., 500-600 nm).
-
Record the fluorescence intensity at the emission maximum.
-
To study environmental sensitivity, repeat the measurement in buffers of different polarity or in the presence of binding partners.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, generated using the DOT language, depict a common mechanism of NBD-based probes and a typical experimental workflow.
Caption: Mechanism of a 'turn-on' NBD probe.
Caption: Workflow for protein labeling and analysis.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NBD-based Fluorescent Probes in Biological Imaging: Focus on NBD-Cl
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) family of fluorophores has been widely utilized in biological imaging due to their small size, neutral character, and sensitivity to the local environment. However, understanding their limitations is crucial for designing robust experiments and interpreting results accurately. This guide provides an objective comparison of a representative NBD derivative, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), with other common fluorescent probes, supported by experimental data and detailed methodologies.
Performance Comparison of Fluorescent Probes
The utility of a fluorescent probe is determined by its photophysical properties, primarily its excitation and emission wavelengths, quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. NBD-based probes are known for their environmental sensitivity; their fluorescence is often quenched in aqueous environments and enhanced in more hydrophobic settings, a property that is leveraged for "turn-on" probes. However, their relatively low quantum yield in aqueous buffers and emission in the green-yellow region of the spectrum, which can overlap with cellular autofluorescence, are significant limitations for some applications.[1]
| Property | NBD-amine Adduct | Alexa Fluor 488 | Cy3 |
| Excitation Max (nm) | ~464 | ~495 | ~550 |
| Emission Max (nm) | ~512 | ~519 | ~570 |
| Quantum Yield (Φ) | Low in aqueous solution (e.g., 0.008 for NBD-NMe2 in water) | High (0.92) | Moderate (0.15-0.3) |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~25,000 | ~71,000 | ~150,000 |
| Photostability | Moderate | High | Moderate |
| pH Sensitivity | Sensitive | Insensitive (pH 4-10) | Relatively insensitive |
| Advantages | Small size, environmentally sensitive, "turn-on" capability | High brightness, high photostability, pH insensitive | Bright, well-established for various applications |
| Disadvantages | Low quantum yield in water, spectral overlap with autofluorescence, potential for cross-reactivity | Larger size compared to NBD | Moderate photostability, can be prone to quenching |
Experimental Protocols
Protein Labeling with NBD-Cl
This protocol describes the general procedure for labeling proteins with NBD-Cl, which typically reacts with primary and secondary amines, as well as thiol groups.[2]
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)
-
NBD-Cl stock solution (e.g., 10 mM in DMSO)
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the NBD-Cl stock solution to the protein solution to achieve a final molar excess of NBD-Cl (typically 10- to 20-fold over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.
-
Quench the reaction by adding the quenching reagent to a final concentration of 10-20 mM and incubate for an additional 30 minutes.
-
Remove the unreacted NBD-Cl and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions and determine the degree of labeling by measuring the absorbance at the protein's absorbance maximum (e.g., 280 nm) and at the NBD absorbance maximum (~478 nm).
Cellular Imaging with NBD-based Probes
This protocol provides a general workflow for imaging cells labeled with an NBD-based probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
NBD-based probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation: ~470/40 nm, Emission: ~525/50 nm)
Procedure:
-
Grow cells to the desired confluency on the imaging substrate.
-
Dilute the NBD probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
For live-cell imaging, add fresh culture medium or PBS to the cells and proceed to microscopy.
-
For fixed-cell imaging, after washing, add the fixative and incubate for 10-15 minutes at room temperature. Wash again with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the NBD fluorophore.
Visualization of Mechanisms
To better understand the application of NBD-based probes, the following diagrams illustrate their general mechanism of action and a typical experimental workflow.
Limitations and Alternatives
The primary limitations of NBD-based probes like NBD-Cl include their suboptimal photophysical properties for certain in vivo and multiplexing applications.[3] Their emission in the green-yellow part of the spectrum can be obscured by cellular autofluorescence, and the relatively low quantum yield in aqueous environments can lead to a lower signal-to-noise ratio.[1] Furthermore, the reactivity of NBD-Cl with various nucleophiles can sometimes lead to a lack of specificity, with potential cross-reactivity between different biothiols like glutathione (B108866) (GSH) and hydrogen sulfide (B99878) (H₂S).
To overcome these limitations, several alternative classes of fluorescent probes have been developed:
-
NBSD (Nitrobenzoselenadiazole) Derivatives: Replacing the oxygen atom in the NBD core with selenium results in a red-shift of both the excitation and emission spectra.[3] This shift to longer wavelengths reduces the interference from autofluorescence and allows for deeper tissue penetration, making NBSD probes more suitable for in vivo imaging.[3]
-
Longer Wavelength Fluorophores: For applications requiring higher photostability and brightness, and for multiplexing experiments, fluorophores such as the Alexa Fluor and Cy dye series are often preferred. For example, Alexa Fluor 488 offers significantly higher quantum yield and photostability compared to NBD-amine adducts in a similar spectral range.[4][5] For imaging in the red and near-infrared regions, cyanine (B1664457) dyes like Cy5 and Cy7 are common choices.
-
BODIPY Dyes: BODIPY-based probes are characterized by their high quantum yields, sharp emission peaks, and relative insensitivity to solvent polarity and pH. They are available in a wide range of emission colors and are generally more photostable than NBD derivatives.
References
- 1. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]
- 2. interchim.fr [interchim.fr]
- 3. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
NBD-10007: A Comparative Analysis of Specificity and Selectivity
An in-depth examination of the specificity and selectivity of nitrobenzofurazan-based compounds, with a focused analysis on NBD-series HIV-1 entry inhibitors as a case study in the absence of specific data on NBD-10007.
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) moiety is a well-established fluorophore utilized in the development of fluorescent probes and has been incorporated into various pharmacologically active compounds. While a specific compound designated "this compound" is not documented in publicly available scientific literature, the broader class of NBD-containing molecules has been subject to specificity and selectivity analysis in different therapeutic contexts. This guide provides a comparative overview based on available data for representative NBD-derived compounds, particularly focusing on a series of small-molecule HIV-1 entry inhibitors.
Targeting the NEMO-IKK Interaction: NBD Peptides
A significant class of molecules incorporating the NBD concept are peptides that mimic the NEMO-binding domain (NBD) of IκB kinase (IKK) subunits IKKα and IKKβ. These NBD peptides are designed to disrupt the interaction between NEMO (NF-κB essential modulator, also known as IKKγ) and the IKK kinases, thereby inhibiting the activation of the NF-κB signaling pathway.[1][2][3] The specificity of these peptides lies in their targeted disruption of this protein-protein interaction, which is a critical node in the inflammatory response.[4] Drugs that selectively target inflammation-induced NF-κB activity are of significant therapeutic interest as they may spare the protective functions of basal NF-κB activity and exhibit fewer side effects.[4][5]
Case Study: Specificity and Selectivity of NBD-Series HIV-1 Entry Inhibitors
Recent drug discovery efforts have explored NBD-containing small molecules as inhibitors of HIV-1 entry. These compounds target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell receptor CD4. A notable example is the NBD-series, which includes compounds like NBD-556 and its more potent derivatives, NBD-14204 and NBD-14208.[6]
Quantitative Analysis of Antiviral Activity
The antiviral activity and specificity of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various strains of HIV-1. Lower IC50 values indicate higher potency.
| Compound | Target | Mean IC50 (µM) against various HIV-1 clinical isolates | Selectivity Index (SI) | Reference |
| NBD-14204 | HIV-1 gp120 | 0.47 ± 0.03 | ~10-fold higher than NBD-14208 | [6][7] |
| NBD-14208 | HIV-1 gp120 | 3.0 ± 0.25 | Not specified | [6] |
Note: The Selectivity Index (SI) is a crucial parameter that compares the cytotoxicity of a compound to its antiviral activity (often calculated as CC50/IC50). A higher SI is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to host cells.
Experimental Protocols
Antiviral Activity Assay (Single-Cycle Infectivity Assay):
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates.
-
Compound Preparation: A serial dilution of the NBD compounds is prepared.
-
Infection: Cells are pre-incubated with the compounds for a specified time, followed by the addition of HIV-1 pseudovirus.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and gene expression.
-
Luciferase Assay: The luciferase substrate is added, and the luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating NBD-containing compounds.
Caption: Inhibition of the NF-κB signaling pathway by an NBD peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IKKγ NBD Inhibitory Peptide|CAS 372146-18-4|DC Chemicals [dcchemicals.com]
- 4. Use of cell permeable NBD peptides for suppression of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of cell permeable NBD peptides for suppression of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
NBD-10007: A Comparative Analysis of a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
NBD-10007 is a small molecule CD4 mimetic that has demonstrated potent anti-HIV-1 activity by inhibiting viral entry. This guide provides a comprehensive comparison of this compound's performance in various cell types, benchmarked against other relevant compounds. The experimental data, protocols, and underlying signaling pathways are detailed to support further research and development in the field of HIV-1 therapeutics.
Performance in Different Cell Types
This compound and its analogs have been evaluated for their ability to inhibit HIV-1 entry across a panel of cell lines and against various HIV-1 clades. The data consistently demonstrates low micromolar to nanomolar efficacy.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) and cytotoxicity (CC50) of this compound and related compounds in different experimental setups.
| Compound | Cell Line/Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Reference |
| This compound | MT-2 cells (X4-tropic HIV-1) | Multi-cycle Neutralization | 4.2 | > 62 | [1] |
| NBD-09027 | H9/HIV-1IIIB and MT-2 cells | Cell-Cell Fusion | ~2.5 - 4.5 | > 87 | [2] |
| NBD-11008 | H9/HIV-1IIIB and MT-2 cells | Cell-Cell Fusion | ~2.5 - 4.5 | > 85 | [2] |
| NBD-556 | H9/HIV-1IIIB and MT-2 cells | Cell-Cell Fusion | ~2.5 - 4.5 | > 118 | [2][3] |
| NBD-09027 | U87-CD4-CXCR4 (X4-tropic) | Virus-Cell Fusion | [2] | ||
| NBD-09027 | U87-CD4-CCR5 (R5-tropic) | Virus-Cell Fusion | [2] | ||
| NBD-11008 | U87-CD4-CXCR4 (X4-tropic) | Virus-Cell Fusion | [2] | ||
| NBD-11008 | U87-CD4-CCR5 (R5-tropic) | Virus-Cell Fusion | [2] |
Note: Specific IC50 values for this compound in virus-cell fusion assays with different tropes were not explicitly detailed in the provided search results, but the compound was part of a series tested.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data.
Cell-Cell Fusion Inhibition Assay
This assay measures the ability of a compound to prevent the fusion of HIV-1 infected cells with uninfected cells.
-
Cell Lines: HIV-1IIIB-infected H9 cells (effector cells) and MT-2 cells (target cells), which predominantly express the CXCR4 coreceptor, are used.
-
Compound Preparation: NBD compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in culture medium.
-
Assay Procedure:
-
Effector and target cells are co-cultured in the presence of escalating doses of the NBD compounds.
-
The formation of syncytia (large, multinucleated cells resulting from cell fusion) is monitored.
-
The concentration of the compound that inhibits syncytia formation by 50% (IC50) is determined.
-
Virus-Cell Fusion Assay
This assay quantifies the inhibition of viral entry into target cells.
-
Cell Lines and Pseudoviruses:
-
U87-CD4-CCR5 and U87-CD4-CXCR4 cells are used as target cells.
-
Pseudoviruses NL4-3–ADA-Luc (R5 tropic) and NL4-3–HXB2-Luc (X4 tropic) are generated. These viruses contain a luciferase reporter gene to quantify infection.
-
-
Infection and Treatment:
-
Target cells are infected with the respective pseudoviruses in the presence of varying concentrations of NBD compounds.
-
-
Data Analysis:
-
After a set incubation period, luciferase activity is measured.
-
The IC50 is calculated as the compound concentration that reduces luciferase activity by 50% compared to untreated control cells.
-
Multi-cycle Neutralization Assay
This assay assesses the antiviral activity of a compound over multiple rounds of viral replication.
-
Cell Line: Human MT-2 cells are used.
-
Virus: X4-tropic HIV-1 is used for infection.
-
Procedure:
-
MT-2 cells are infected with HIV-1 and incubated overnight.
-
The cells are then washed to remove the initial virus inoculum and cultured in the presence of different concentrations of this compound.
-
After 4 days post-infection, the production of the viral protein p24 in the culture supernatant is measured by ELISA.
-
-
Endpoint: The IC50 is the concentration of this compound that inhibits p24 production by 50%.
Cytotoxicity Assay
This assay determines the toxicity of the compounds to the cells.
-
Cell Line: Human MT-2 cells are used.
-
Method: The XTT assay is employed, which measures the metabolic activity of viable cells.
-
Procedure:
-
MT-2 cells are incubated with various concentrations of the NBD compounds for 4 days.
-
The XTT reagent is added, and the formation of a formazan (B1609692) dye is measured spectrophotometrically.
-
-
Endpoint: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.
Signaling Pathway and Mechanism of Action
This compound functions as a CD4 mimetic, directly targeting the HIV-1 envelope glycoprotein (B1211001) gp120. By binding to the Phe43 cavity of gp120, this compound induces conformational changes that mimic the binding of the natural CD4 receptor. This premature activation of gp120 interferes with the subsequent steps required for viral entry, including binding to the co-receptor (CCR5 or CXCR4) and membrane fusion.
HIV-1 Entry Pathway and Inhibition by this compound
Caption: HIV-1 entry and inhibition by this compound.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing this compound antiviral activity.
References
Performance Comparison of Fluorescent Probes
A Comprehensive Review of NBD-Based Fluorescent Probes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly influences experimental outcomes. Among the diverse arsenal (B13267) of available fluorophores, those based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold have garnered significant attention due to their unique photophysical properties and versatile applications. This guide provides an objective comparison of NBD-based probes with other common fluorescent dye families, supported by quantitative data and detailed experimental protocols to facilitate informed probe selection.
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. Key metrics include quantum yield (Φ), which dictates the brightness of the fluorescence signal; Stokes shift, the separation between the excitation and emission maxima, which is crucial for minimizing signal-to-noise ratios; molar extinction coefficient (ε), a measure of how strongly the probe absorbs light at a given wavelength; and photostability, the probe's resistance to photodegradation upon exposure to light.
NBD-based probes are particularly valued for their environmental sensitivity; their fluorescence is often quenched in aqueous environments and significantly enhanced in nonpolar, hydrophobic environments, making them excellent reporters of local molecular environments, such as protein binding sites or lipid membranes. However, their quantum yields in aqueous solutions are generally moderate compared to other popular dye classes. The following table provides a comparative overview of the key performance indicators for NBD-based probes and their common alternatives.
| Fluorophore Family | Example Probe/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Stokes Shift (nm) | Photostability |
| NBD | NBD-amine adduct | ~465 | ~535 | 0.04 (in water) - 0.5 (in nonpolar solvents)[1] | ~22,000[2] | ~70 | Moderate |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~495 | ~521 | ~0.92[3] | ~70,000 | ~26 | Low[3] |
| Rhodamine | Rhodamine B | ~550 | ~575 | ~0.31-0.69 (solvent dependent) | ~110,000 | ~25 | High[4] |
| Cyanine | Cy3 | ~550 | ~570 | ~0.15 | ~150,000 | ~20 | Moderate |
| Coumarin | Coumarin 6 | ~458 | ~503 | ~0.78 (in ethanol)[5] | ~48,000 | ~45 | Moderate[5] |
| BODIPY | BODIPY FL | ~503 | ~512 | >0.9 | ~80,000 | ~9 | High |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific research. The following sections provide detailed methodologies for key experiments cited in the comparison of fluorescent probes.
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance, and η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, the refractive index term becomes 1.
Protocol for Assessing Photostability
Photostability is a critical parameter for imaging applications that require prolonged or repeated exposure to excitation light.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source
-
Fluorescently labeled sample (e.g., cells expressing a fluorescent protein or stained with a fluorescent dye)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare the sample for microscopy.
-
Acquire an initial image of the fluorescent sample using a low excitation intensity to minimize photobleaching during the initial setup.
-
Continuously illuminate a region of interest (ROI) with a defined excitation intensity.
-
Acquire a time-lapse series of images at regular intervals.
-
Quantify the fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time . The rate of decay of the fluorescence signal is an indicator of the probe's photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability[4].
Signaling Pathways and Experimental Workflows
NBD-based probes have proven to be invaluable tools for elucidating complex biological processes. Their environmental sensitivity allows for the visualization of dynamic changes in cellular environments. Below are examples of signaling pathways and experimental workflows where NBD probes are commonly employed, visualized using the DOT language.
Hydrogen Sulfide (B99878) (H₂S) Signaling Pathway
Hydrogen sulfide is a gaseous signaling molecule involved in various physiological processes. NBD-based probes are frequently used to detect and quantify H₂S in biological systems. The general mechanism involves the reaction of H₂S with a non-fluorescent NBD-based probe to yield a highly fluorescent product.
Lipid Raft Dynamics and Signaling
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. NBD-labeled lipids, such as NBD-cholesterol or NBD-sphingomyelin, are used to study the organization and dynamics of these domains.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Performance Comparison of Fluorescent Lipid Probes
A Comparative Guide to NBD-Labeled Lipids for Researchers
For researchers in cell biology, membrane biophysics, and drug development, fluorescently labeled lipids are indispensable tools for visualizing and quantifying the dynamics of lipids in cellular and model membranes. Among the plethora of available fluorescent probes, nitrobenzoxadiazole (NBD)-labeled lipids have been a popular choice for decades. This guide provides a comprehensive comparison of NBD-labeled lipids with other common fluorescent lipid analogs, supported by experimental data and detailed protocols for key applications.
The choice of a fluorescent lipid analog can significantly impact the experimental outcome. The ideal probe should minimally perturb the lipid's natural behavior while offering robust and stable fluorescence. Here, we compare the key photophysical and practical properties of NBD-labeled lipids against other widely used fluorescent probes like BODIPY, TopFluor, and Pyrene (B120774).
Table 1: Comparison of Photophysical Properties of Common Fluorescent Lipid Probes
| Property | NBD (Nitrobenzoxadiazole) | BODIPY (Boron-dipyrromethene) | TopFluor | Pyrene |
| Excitation Maxima (nm) | ~460-470[1] | ~500-590[1][2] | ~495 | Varies (monomer ~340, excimer ~353) |
| Emission Maxima (nm) | ~530-540[1] | ~510-620[1][2] | ~515 | Varies (monomer ~375-395, excimer ~470) |
| Quantum Yield | Low to moderate; highly environment-sensitive[3] | High (often close to 1.0)[3] | High | Moderate; excimer formation is concentration-dependent |
| Photostability | Low; prone to photobleaching[1] | High; significantly more photostable than NBD[1] | High | Moderate |
| Environmental Sensitivity | High; fluorescence is sensitive to solvent polarity[3] | Generally low, but can be modified to be sensitive[2] | Low | High; sensitive to local concentration and viscosity |
| Brightness | Moderate | High to very high[1] | High | Moderate |
Key Takeaways:
-
NBD-labeled lipids are highly sensitive to their local environment, which can be advantageous for probing membrane polarity. However, they suffer from lower quantum yields and poor photostability, which can be a limitation for long-term imaging experiments.[1][3]
-
BODIPY-labeled lipids are significantly brighter and more photostable than their NBD counterparts, making them a superior choice for many imaging applications.[1] Their fluorescence is also less sensitive to the environment, which can lead to more consistent measurements.[2]
-
TopFluor lipids, which are a type of BODIPY-labeled lipid, offer high photostability and brightness.
-
Pyrene-labeled lipids are unique in their ability to form excimers (excited-state dimers) at high concentrations, leading to a shift in emission wavelength. This property is particularly useful for studying membrane fusion and lipid clustering.
Experimental Applications and Protocols
NBD-labeled lipids are versatile tools used in a variety of assays to study lipid dynamics. Below are detailed protocols for three key applications, along with comparisons to alternative probes.
Lipid Trafficking and Uptake Assays
These assays are crucial for understanding how lipids are transported across the plasma membrane and distributed within the cell.
Experimental Protocol: NBD-Lipid Uptake Assay in Mammalian Cells
This protocol is adapted from established methods for monitoring lipid internalization by flippases.
-
Cell Preparation:
-
Culture adherent mammalian cells on glass-bottom dishes to a confluency of 70-80%.
-
Wash the cells twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
-
Labeling:
-
Prepare a 5 µM solution of NBD-labeled phospholipid (e.g., NBD-PC, NBD-PS) in HBSS.
-
To inhibit phospholipase activity that can metabolize the NBD-lipid, pre-incubate the cells with phospholipase inhibitors (e.g., 1 mM PMSF and 5 µM OBAA) for 10 minutes at 20°C.
-
Incubate the cells with the NBD-lipid solution for up to 60 minutes at 20°C to allow for internalization. Performing this step at a reduced temperature minimizes endocytosis.
-
-
Back-Extraction:
-
To remove NBD-lipids remaining in the outer leaflet of the plasma membrane, wash the cells with a solution of 5% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in HBSS.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope with appropriate filter sets for NBD (Excitation: ~460 nm, Emission: ~530 nm).
-
Quantify the intracellular fluorescence intensity to determine the extent of lipid uptake.
-
Comparison with Alternatives:
-
BODIPY-labeled lipids can also be used for these assays and offer the advantage of higher brightness and photostability, allowing for longer imaging times and the detection of lower abundance lipids.
Caption: Workflow for an NBD-lipid uptake assay.
Membrane Fusion Assays
Membrane fusion is a fundamental process in events like vesicle trafficking and viral entry. FRET-based assays are commonly used to monitor the mixing of lipids between two membrane populations.
Experimental Protocol: NBD-Rhodamine Lipid Mixing Assay
This assay relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between an NBD-labeled lipid (donor) and a Rhodamine-labeled lipid (acceptor).
-
Liposome (B1194612) Preparation:
-
Prepare two populations of small unilamellar vesicles (SUVs).
-
Labeled Liposomes: Incorporate 1.5 mol% NBD-PE and 1.5 mol% Rhodamine-PE into the lipid mixture. In these liposomes, the close proximity of NBD and Rhodamine leads to efficient FRET, quenching the NBD fluorescence.
-
Unlabeled Liposomes: Prepare liposomes with no fluorescent labels.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:9 molar ratio.
-
Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG) or Ca²⁺ for PS-containing vesicles).
-
Monitor the fluorescence of NBD (Excitation: ~470 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
As fusion occurs, the NBD and Rhodamine probes are diluted into the unlabeled liposome membranes, increasing the distance between them.
-
This decrease in FRET efficiency results in an increase in NBD fluorescence (dequenching). The rate of fluorescence increase is proportional to the rate of lipid mixing.
-
Comparison with Alternatives:
-
Pyrene-labeled lipids: An alternative method involves using pyrene-labeled phospholipids. At high concentrations in labeled liposomes, pyrene forms excimers that emit light at a longer wavelength (~470 nm). Upon fusion and dilution into unlabeled liposomes, the excimer signal decreases, and the monomer signal (~375 nm) increases.
-
Acyl Chain-labeled Probes: Studies have shown that the bulky headgroups of NBD-PE and Rhodamine-PE can sterically hinder the fusion process, leading to an underestimation of the fusion rate.[1] Acyl chain-labeled probes, such as certain BODIPY derivatives, may provide a more accurate representation of fusion kinetics.[1]
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of NBD-10007
Immediate Action Required: Researchers, scientists, and drug development professionals must prioritize obtaining the official Safety Data Sheet (SDS) for NBD-10007 directly from the supplier, MedChemExpress. An SDS for this compound is not publicly available, and this document is critical for ensuring safe handling and disposal. The information provided herein is based on general best practices for similar laboratory chemicals and should be considered supplementary until the specific SDS is reviewed.
General Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with general laboratory safety protocols. Based on information for similar NBD compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety eyewear.
-
Ventilation: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting. If inhaled, move to an area with fresh air.
Quantitative Data for Structurally Similar Compounds
While specific quantitative data for this compound is not available, the following table summarizes information for a related compound, NBD-Cl (4-Chloro-7-nitrobenzofurazan), to provide a general understanding of the chemical family.
| Property | Value |
| Chemical Name | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) |
| CAS Number | 10199-89-0 |
| Appearance | Slightly brown powder |
| Potential Health Effects | Causes eye, skin, and respiratory tract irritation. May cause digestive tract irritation. |
Experimental Protocol: General Disposal Procedure for NBD-Related Compounds
The following is a general, step-by-step protocol for the disposal of small quantities of research-grade chemical compounds like this compound, in the absence of a specific SDS. This protocol is based on guidelines from the National Institutes of Health (NIH) for chemical waste disposal.
-
Waste Identification and Segregation:
-
Characterize the waste. This compound is an organic compound.
-
Do not mix with incompatible waste streams. It should be segregated as a non-halogenated organic solid waste unless otherwise specified in the forthcoming SDS.
-
If dissolved in a solvent, it should be disposed of as chemical waste with the appropriate solvent waste stream (e.g., halogenated or non-halogenated).
-
-
Containerization and Labeling:
-
Use a designated, chemically resistant, and sealable waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant," "Handle with Care").
-
Ensure the container is kept closed except when adding waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is compliant with institutional and local regulations for hazardous waste storage.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with all available information about the compound.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste.
-
Once decontaminated, the container can typically be disposed of as regular laboratory glassware or plasticware, but confirm this with your institution's EHS guidelines.
-
Crucially, do not dispose of this compound or its containers down the drain or in regular trash under any circumstances.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision-making workflow for laboratory chemical disposal.
Comprehensive Safety and Handling Protocol for Novel Chemical Compound NBD-10007
This document provides crucial safety and logistical guidance for the handling and disposal of the novel chemical compound NBD-10007. Given the limited public information on this specific compound, this protocol is based on established best practices for handling new or uncharacterized chemical entities in a research and development setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and compound-specific safety information.
Immediate Safety and Logistical Information
The following procedures are designed to minimize risk and ensure safe handling of this compound from receipt to disposal.
As a novel compound, this compound should be treated as potentially hazardous. A thorough risk assessment must be conducted before any handling. Key considerations include:
-
Potential Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
-
Unknown Toxicological Properties: Assume the compound may be toxic, carcinogenic, mutagenic, or a reproductive hazard.
-
Physical and Chemical Hazards: Potential for flammability, reactivity, or explosiveness.
The following table summarizes the recommended PPE for handling this compound. The level of protection may be adjusted based on the specific procedures and the physical form of the compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Double-gloved with nitrile or neoprene gloves | Lab coat | N95/FFP2 respirator or use of a fume hood |
| Solution Preparation | Safety goggles or face shield | Double-gloved with nitrile or neoprene gloves | Chemical-resistant lab coat | Required; use a certified chemical fume hood |
| Experimental Use | Safety goggles | Nitrile or neoprene gloves | Lab coat | As determined by risk assessment |
-
Primary Engineering Control: All work with this compound, especially handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood.
-
Secondary Controls: A designated and clearly labeled area for this compound work should be established. An eyewash station and safety shower must be readily accessible.
Operational and Disposal Plans
A systematic approach to the use and disposal of this compound is essential for maintaining a safe laboratory environment.
-
Receiving: Upon receipt, inspect the container for any damage. Log the compound into the chemical inventory system.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be as indicated by the supplier.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use anti-static weighing dishes.
-
Tare the balance with the weighing dish.
-
Carefully transfer the desired amount of this compound to the dish using a clean spatula.
-
Record the weight and securely close the primary container.
-
-
Solution Preparation:
-
In a chemical fume hood, add the weighed this compound to the appropriate solvent in a suitable container.
-
Use a vortex mixer or sonicator to ensure complete dissolution, if necessary.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
-
Minor Spill (in a fume hood):
-
Absorb the spill with a chemically inert absorbent material.
-
Wipe the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Restrict access to the spill area.
-
Follow institutional procedures for major chemical spills.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention in all cases of exposure.
-
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused this compound, contaminated weighing dishes, and other solid materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Vendor: All hazardous waste must be disposed of through the institution's certified hazardous waste management vendor.
Experimental Protocols
The following provides a general methodology for preparing a stock solution and subsequent dilutions for use in a typical cell-based assay.
This protocol assumes a hypothetical molecular weight for this compound of 500 g/mol . Adjust calculations based on the actual molecular weight.
| Parameter | Value | Calculation |
| Target Concentration | 10 mM (0.01 mol/L) | - |
| Molecular Weight (MW) | 500 g/mol (Assumed) | - |
| Desired Volume | 10 mL (0.01 L) | - |
| Mass of this compound | 50 mg (0.05 g) | Mass = Concentration x Volume x MW = 0.01 mol/L x 0.01 L x 500 g/mol = 0.05 g |
| Solvent | DMSO (or as specified) | - |
Methodology:
-
Weigh 50 mg of this compound in a chemical fume hood.
-
Transfer the solid to a 15 mL conical tube.
-
Add 10 mL of DMSO to the tube.
-
Vortex until the compound is completely dissolved.
-
Aliquot into smaller volumes for single-use to avoid freeze-thaw cycles.
-
Store at -20°C or as recommended.
This protocol describes the preparation of a 1 µM working solution from the 10 mM stock.
| Parameter | Value | Calculation |
| Stock Concentration | 10 mM | - |
| Target Concentration | 1 µM | - |
| Final Volume | 10 mL | - |
| Volume of Stock | 1 µL | V1 = (C2 x V2) / C1 = (1 µM x 10,000 µL) / 10,000 µM = 1 µL |
| Volume of Diluent | 9999 µL (approx. 10 mL) | V_diluent = V2 - V1 |
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add 9.999 mL of the appropriate cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
This 1 µM working solution is now ready to be added to cells.
Visualizations
Caption: Workflow for the safe handling of a novel chemical compound.
Caption: Example signaling pathway for mechanism of action studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
